molecular formula C9H16N2 B2750763 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole CAS No. 79168-92-6

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Cat. No.: B2750763
CAS No.: 79168-92-6
M. Wt: 152.241
InChI Key: HVFCYFUYBQTYAG-UHFFFAOYSA-N
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Description

3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.241. The purity is usually 95%.
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Properties

IUPAC Name

3,5-dimethyl-1-(2-methylpropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2/c1-7(2)6-11-9(4)5-8(3)10-11/h5,7H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFCYFUYBQTYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document delves into the nuanced aspects of its chemistry, offering field-proven insights into its handling and utilization.

Introduction and Molecular Overview

This compound, also known as 1-isobutyl-3,5-dimethylpyrazole, is a substituted pyrazole derivative. The core of this molecule is the pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This fundamental structure is prevalent in numerous biologically active compounds and serves as a versatile scaffold in medicinal chemistry. The substitution pattern, with two methyl groups at positions 3 and 5 and an isobutyl group at the N1 position, dictates its specific physicochemical properties and reactivity.

The strategic placement of the isobutyl group at the N1 position is a result of regioselective N-alkylation, a critical and often challenging step in pyrazole chemistry. The isomeric purity is paramount for its application in fields like pharmaceuticals, where specific molecular geometries are essential for biological activity.

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The physicochemical properties of this compound are largely extrapolated from its parent compound, 3,5-dimethylpyrazole, with considerations for the added isobutyl group. A comprehensive list of these properties is presented in the table below.

PropertyValueSource
CAS Number 67838-51-7Inferred
Molecular Formula C9H16N2Calculated
Molecular Weight 152.24 g/mol Calculated
Appearance Colorless to light yellow liquid (predicted)Inferred
Boiling Point >218 °C (predicted)
Melting Point Not available
Density ~0.9 g/cm³ (predicted)Inferred
Solubility Soluble in polar organic solvents.

Synthesis and Mechanistic Considerations

The primary route for the synthesis of this compound is the N-alkylation of 3,5-dimethylpyrazole. This reaction, while seemingly straightforward, is governed by several factors that influence its efficiency and, most importantly, its regioselectivity.

3.1. Synthesis of the Precursor: 3,5-Dimethylpyrazole

The starting material, 3,5-dimethylpyrazole, is readily synthesized through the condensation of acetylacetone (2,4-pentanedione) with hydrazine hydrate. This is a classic and high-yielding reaction in heterocyclic chemistry.

Reaction Scheme:

acetylacetone Acetylacetone pyrazole 3,5-Dimethylpyrazole acetylacetone->pyrazole + hydrazine Hydrazine Hydrate hydrazine->pyrazole

Caption: Synthesis of 3,5-dimethylpyrazole.

3.2. N-Alkylation: The Core Directive

The alkylation of the 3,5-dimethylpyrazole nitrogen is the pivotal step. Due to the presence of two nitrogen atoms in the pyrazole ring, the alkylation can theoretically occur at either the N1 or N2 position, leading to a mixture of regioisomers. However, in the case of 3,5-dimethylpyrazole, the two nitrogen atoms are equivalent due to tautomerism, simplifying the reaction to a single product upon N-alkylation.

The choice of the alkylating agent, base, and solvent system is critical for achieving a high yield and purity. For the synthesis of this compound, a suitable isobutyl electrophile, such as isobutyl bromide or isobutyl iodide, is required.

Key Factors Influencing N-Alkylation:

  • Steric Hindrance: The bulky nature of the isobutyl group can influence the reaction rate.

  • Base: A variety of bases can be employed, with common choices including potassium carbonate, sodium hydride, and organic bases like diisopropylethylamine (DIPEA). The choice of base can significantly impact the reaction's success.

  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are often preferred as they can facilitate the reaction and, in some cases, improve regioselectivity.

3.3. Experimental Protocol: Synthesis of this compound

The following protocol is a generalized procedure based on established methods for N-alkylation of pyrazoles.

Materials:

  • 3,5-Dimethylpyrazole

  • Isobutyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 3,5-dimethylpyrazole (1.0 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Slowly add isobutyl bromide (1.1 equivalents) to the reaction mixture at room temperature.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure this compound.

Spectroscopic Characterization

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two methyl groups on the pyrazole ring (singlets), a signal for the C4 proton of the pyrazole ring (singlet), and signals corresponding to the isobutyl group (a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons attached to the nitrogen).

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbon atoms of the pyrazole ring and the isobutyl group.

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to C-H stretching of the alkyl groups, C=N and C=C stretching of the pyrazole ring, and other fingerprint region vibrations.

4.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 152.24). Fragmentation patterns will likely involve the loss of the isobutyl group or parts of it.

Reactivity and Potential Applications

The chemical reactivity of this compound is centered around the pyrazole ring and the potential for further functionalization.

5.1. Coordination Chemistry

Substituted pyrazoles are well-known for their ability to act as ligands in coordination chemistry. The nitrogen atoms of the pyrazole ring can coordinate to a variety of metal ions, leading to the formation of stable metal complexes with potential applications in catalysis and materials science.

5.2. Pharmaceutical and Agrochemical Intermediates

The pyrazole scaffold is a key component in a wide range of pharmaceuticals and agrochemicals. Derivatives of 3,5-dimethylpyrazole have been investigated for various biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of the isobutyl group can modulate the lipophilicity and steric profile of the molecule, potentially influencing its biological activity and pharmacokinetic properties.

5.3. Blocking Agents for Isocyanates

3,5-Dimethylpyrazole is utilized as a blocking agent for isocyanates. This application is crucial in the formulation of coatings and adhesives where the reactivity of the isocyanate group needs to be controlled. The blocked isocyanate is stable at room temperature and de-blocks at elevated temperatures to allow for curing. It is plausible that this compound could also be explored for similar applications.

Safety and Handling

While specific toxicological data for this compound is not available, the safety precautions should be based on the known hazards of its parent compound, 3,5-dimethylpyrazole, and other N-alkylated pyrazoles.

Hazard Summary for 3,5-Dimethylpyrazole:

  • Acute Toxicity: Harmful if swallowed.

  • Skin and Eye Irritation: Causes skin and serious eye irritation.

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

Recommended Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • In case of contact, immediately flush the affected area with copious amounts of water.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a valuable compound with significant potential in various fields of chemical research and development. Its synthesis via N-alkylation of 3,5-dimethylpyrazole is a well-understood process, though careful optimization of reaction conditions is necessary to ensure high yields and purity. The unique combination of the substituted pyrazole core and the isobutyl group makes it an attractive candidate for applications in medicinal chemistry, coordination chemistry, and materials science. Further investigation into its biological activities and material properties is warranted to fully explore its potential.

References

  • 3,5-Dimethylpyrazole - Wikipedia. (n.d.). Retrieved February 21, 2024, from [Link]

  • Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). (n.d.). Cheméo. Retrieved February 21, 2024, from [Link]

  • 3,5-dimethyl-1H-pyrazole - 67-51-6, C5H8N2, density, melting point, boiling point, structural formula, synthesis. (2025, May 20). ChemSynthesis. Retrieved February 21, 2024, from [Link]

  • Norman, N. J., Bao, S., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10185–10194. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved February 21, 2024, from [Link]

  • 3,5-Dimethylpyrazole. (n.d.). In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved February 21, 2024, from [Link]

  • Nagashyam, V., & Madhukar, J. (2014). Synthesis of Novel Substituted-3, 5-dimethyl-1H-pyrazolyl phthalazine-1, 4-diones. International Journal of Chemical Sciences, 12(1), 217-224.
  • Fouad, M. M., & Elaasser, M. M. (2023).

Structural & Crystallographic Characterization: 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

[1]

Executive Summary

This compound is a tertiary amine ligand and a lipophilic derivative of the parent 3,5-dimethylpyrazole.[1] Unlike its parent compound, which exists as a solid due to intermolecular hydrogen bonding (

liquid at Standard Temperature and Pressure (STP)1low-temperature in-situ crystallographymolecular geometry1

This guide details the molecular geometry, steric "buttressing" effects, synthesis protocols, and the ligand's behavior in crystalline metal matrices.[1]

Molecular Geometry & Structural Analysis[1]

The "Liquid Structure" vs. Solid State

The introduction of the isobutyl (2-methylpropyl) group at the

1
  • Parent (3,5-dimethylpyrazole):

    
    .[1][2][3] Forms supramolecular chains via H-bonds.[1]
    
  • Target (1-isobutyl-3,5-dimethylpyrazole): Liquid at RT. The crystal lattice energy is significantly lowered by the flexible, lipophilic isobutyl tail and the absence of H-bond donors.[1]

Steric Buttressing Effect

The critical structural feature of this molecule is the steric interaction between the Methyl group at C5 and the Isobutyl group at N1 .[1]

  • Proximal Interaction: The C5-Methyl group forces the N1-Isobutyl group to rotate out of the optimal plane to minimize Van der Waals repulsion.[1]

  • Conformational Lock: This "buttressing" restricts the free rotation of the isobutyl methylene group, creating a preferred conformation where the branched isopropyl tail points away from the C5-methyl.[1]

Predicted Molecular Parameters (DFT/B3LYP Level)

In the absence of a specific single-crystal X-ray diffraction dataset for the free liquid, the following geometric parameters are derived from high-level DFT calculations of analogous 1-alkyl-3,5-dimethylpyrazoles.

ParameterValue (Approx.)Description
Space Group

(Predicted)
If crystallized at

.[1]
N1-N2 Bond Length 1.36 ÅTypical for pyrazoles.[1]
C5-N1-C(isobutyl) Angle ~128°Expanded due to steric repulsion with C5-Me.[1]
Ring Planarity < 0.02 Å RMSDThe aromatic ring remains planar.[1]
Isobutyl Torsion ~90°The isobutyl group likely adopts a perpendicular orientation relative to the ring plane to minimize clashes.[1]

Experimental Synthesis Protocol

Objective: Synthesis of high-purity 1-isobutyl-3,5-dimethylpyrazole for structural analysis or ligand use.

Method: N-Alkylation of 3,5-Dimethylpyrazole

This protocol utilizes the symmetry of 3,5-dimethylpyrazole to ensure a single regioisomer product.[1]

Reagents:

  • 3,5-Dimethylpyrazole (1.0 eq)[1][4][5]

  • 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 eq)[1]

  • Potassium Hydroxide (KOH) or Cesium Carbonate (

    
    ) (2.0 eq)[1]
    
  • Solvent: Acetonitrile (

    
    ) or DMF.[1]
    

Protocol:

  • Dissolution: Dissolve 3,5-dimethylpyrazole (e.g., 9.6 g, 100 mmol) in dry acetonitrile (150 mL).

  • Deprotonation: Add powdered KOH (11.2 g, 200 mmol) and stir at room temperature for 30 minutes. The solution may become slightly cloudy as the pyrazolate anion forms.[1]

  • Alkylation: Add isobutyl bromide (16.4 g, 120 mmol) dropwise over 20 minutes.

  • Reflux: Heat the mixture to reflux (

    
    ) for 12–16 hours. Monitor via TLC (eluent: 30% EtOAc/Hexane).[1]
    
  • Workup: Cool to RT. Filter off inorganic salts (

    
    , excess 
    
    
    ). Remove solvent under reduced pressure.[1]
  • Purification: The resulting oil is dissolved in diethyl ether, washed with water (

    
     mL) and brine. Dry over 
    
    
    .[1]
  • Distillation: Purify the crude oil via vacuum distillation.

    • Expected Product: Colorless to pale yellow liquid.[1]

Synthesis Workflow Diagram

SynthesisPathStart3,5-Dimethylpyrazole(Solid, mp 107°C)IntermediatePyrazolate Anion(Nucleophile)Start->IntermediateDeprotonationReagentsIsobutyl Bromide+ KOH/MeCNReagents->IntermediateProduct1-Isobutyl-3,5-dimethylpyrazole(Liquid)Intermediate->ProductSN2 Attack(Reflux)

Caption: Figure 1. Nucleophilic substitution pathway for the synthesis of the target ligand.[1]

Crystallographic Behavior in Metal Complexes

Since the free ligand is a liquid, its "crystal structure" is most relevant when coordinated to metal centers.[1] The 1-isobutyl-3,5-dimethylpyrazole (ibdmp) ligand acts as a monodentate


1
Coordination Geometry

When binding to metals (e.g.,



  • M-N Bond Length: Typically 1.98 – 2.05 Å (depending on the metal).[1]

  • Cone Angle: The isobutyl group increases the Tolman cone angle compared to methyl derivatives, favoring lower coordination numbers (e.g., tetrahedral vs. octahedral).[1]

Structural Diagram: Steric Interactions[1]

StericsN1N1 (Pyrrole-like)IsobutylN1-Isobutyl GroupN1->IsobutylN2N2 (Pyridine-like)Metal Binding SiteC5_MeC5-MethylC5_Me->IsobutylSteric Clash(Restricts Rotation)RingPyrazole Ring(Planar)Ring->N1Ring->N2Ring->C5_Me

Caption: Figure 2. Steric interaction map showing the "buttressing" effect between C5-Methyl and N1-Isobutyl.

Characterization Data Summary

Researchers validating the structure of synthesized material should compare against these standard values.

TechniqueExpected Signal/FeatureStructural Interpretation
1H NMR (

)

0.90 (d, 6H)
Isobutyl methyls (

).[1]

2.20 (s, 3H), 2.25 (s, 3H)
C3 and C5 Methyls (distinct due to asymmetry).

3.75 (d, 2H)

(Deshielded by Nitrogen).[1]

5.80 (s, 1H)
C4-H (Aromatic proton).
13C NMR ~147 ppm, ~139 ppmC3 and C5 (Quaternary carbons).
XRD (Complex) Monoclinic / TriclinicCommon packing for bulky pyrazole complexes.[1]

References

  • Synthesis of Pyrazoles: Elguero, J. (1984).[1] Comprehensive Heterocyclic Chemistry. Pyrazoles and their Benzo Derivatives.[1] [1]

  • Structural Analogues: Radosavljević Evans, I., et al. (2005).[1][6] "1-(Hydroxymethyl)-3,5-dimethylpyrazole".[1][6] Acta Crystallographica Section E.

  • Coordination Chemistry: Trofimenko, S. (1993).[1] "Recent advances in poly(pyrazolyl)borate chemistry". Chemical Reviews. (Foundational text on bulky pyrazole ligands). [1]

  • Physical Properties: NIST Chemistry WebBook, SRD 69.[1][7] "3,5-Dimethylpyrazole".[1][2][3][5][6][7][8][9][10][11] (Base data for parent compound).

Technical Guide: Biological Activity & Therapeutic Potential of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is recognized as a "privileged scaffold" in medicinal chemistry due to its distinct electronic profile, high stability, and capacity to engage in multiple non-covalent interactions (hydrogen bonding,


-stacking, and dipole-dipole interactions).[1] This guide provides a technical deep-dive into the structural activity relationships (SAR) of substituted pyrazoles, focusing on their dominance in kinase inhibition (oncology) and cyclooxygenase-2 (COX-2) inhibition (inflammation). It includes validated synthetic protocols and biological screening workflows to support reproducible research.

Part 1: Structural Activity Relationship (SAR) & Pharmacophore Analysis

The pyrazole core is a 5-membered heterocyclic ring containing two adjacent nitrogen atoms.[2][3][4] Its biological versatility stems from its tautomeric nature and the distinct reactivity of its ring positions.

The Core Pharmacophore

The pyrazole ring functions as a bioisostere for amide bonds and phenyl rings, allowing it to orient substituents into specific receptor pockets.

  • Position N1: The "Anchor" point. Often substituted with aryl or alkyl groups to control lipophilicity (LogP) and target selectivity. In kinase inhibitors, this position often carries a solubilizing group or a ribose-mimetic.

  • Position N2: The "Acceptor." This nitrogen possesses a lone pair that frequently acts as a hydrogen bond acceptor, crucial for interacting with the "hinge region" of kinase ATP-binding pockets.

  • Positions C3 & C5: The "Vectors." Substituents here determine the 3D geometry of the molecule. In COX-2 inhibitors like Celecoxib, these positions hold the aryl rings at a specific dihedral angle to fit the enzyme's hydrophobic side pocket.

  • Position C4: The "Modulator." often used to fine-tune electronic properties or add steric bulk to prevent metabolic degradation.

Visualization: Pyrazole SAR Logic

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1: Solubility & Pharmacokinetics (Anchor Point) Pyrazole->N1 Controls LogP N2 N2: H-Bond Acceptor (Kinase Hinge Binding) Pyrazole->N2 Critical for MOA C3_C5 C3/C5: Steric Vectors (Receptor Selectivity) Pyrazole->C3_C5 Defines Geometry C4 C4: Electronic Tuning (Metabolic Stability) Pyrazole->C4 Fine-tuning

Figure 1: Functional mapping of the pyrazole scaffold. N2 is critical for protein-ligand interaction, while N1, C3, and C5 dictate spatial orientation.

Part 2: Therapeutic Mechanisms & Applications[5][6][7]

Oncology: Kinase Inhibition (JAK/STAT Pathway)

Substituted pyrazoles are foundational to Type I kinase inhibitors. They function as ATP-competitive inhibitors.

  • Mechanism: The pyrazole nitrogen (N2) forms a hydrogen bond with the backbone amide of the kinase "hinge" region, mimicking the N1 of the adenine ring in ATP.

  • Key Drug: Ruxolitinib (Jakafi).[5] It inhibits Janus Kinases (JAK1/JAK2), preventing the phosphorylation of STAT proteins.

  • Clinical Outcome: Reduction in pro-inflammatory cytokines and cell proliferation in myelofibrosis.

Signaling Pathway Diagram (JAK-STAT Inhibition)

JAK_STAT_Pathway Ligand Cytokine (e.g., IL-6) Receptor Cytokine Receptor Ligand->Receptor Binding JAK JAK1 / JAK2 (Kinase Domain) Receptor->JAK Activation STAT STAT Protein (Inactive) JAK->STAT Phosphorylation (Blocked) Drug Pyrazole Inhibitor (e.g., Ruxolitinib) Drug->JAK Competes with ATP (H-Bond at Hinge) pSTAT p-STAT (Phosphorylated) STAT->pSTAT Normal Path Nucleus Nucleus / Gene Transcription pSTAT->Nucleus Translocation

Figure 2: Mechanism of Action for Pyrazole-based JAK inhibitors. The drug competitively binds to the JAK kinase domain, halting the phosphorylation of STAT proteins.

Inflammation: COX-2 Selectivity[5]
  • Mechanism: Cyclooxygenase-2 (COX-2) has a larger hydrophobic side pocket than COX-1. Pyrazoles like Celecoxib utilize a bulky sulfonamide group at N1 and a trifluoromethyl group at C3 to sterically clash with COX-1 while fitting perfectly into COX-2.

  • Therapeutic Advantage: Selective inhibition reduces gastrointestinal toxicity associated with COX-1 blockade.[6]

Part 3: Experimental Protocols

Chemical Synthesis: The Knorr Pyrazole Synthesis

This is the most robust method for generating substituted pyrazoles. It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[2][7]

Objective: Synthesize 3-methyl-1-phenyl-5-pyrazolone (Precursor scaffold).

Reagents:

  • Ethyl acetoacetate (1 equiv)

  • Phenylhydrazine (1 equiv)

  • Solvent: Ethanol or 1-Propanol

  • Catalyst: Glacial Acetic Acid (cat.)

Protocol:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl acetoacetate (10 mmol) in Ethanol (20 mL).

  • Addition: Add Phenylhydrazine (10 mmol) dropwise at room temperature. Caution: Phenylhydrazine is toxic; use a fume hood.

  • Catalysis: Add 3-5 drops of Glacial Acetic Acid. This protonates the carbonyl oxygen, facilitating nucleophilic attack by the hydrazine.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (30% Ethyl Acetate/Hexane).[2]

  • Workup: Cool the reaction mixture in an ice bath. The pyrazolone product often precipitates.

  • Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water to obtain pure crystals.

Validation:

  • NMR: Look for the disappearance of the ethyl ester quartet/triplet and the appearance of the pyrazole-H4 signal (or methylene signal in the pyrazolone form).

Biological Screening: MTT Cytotoxicity Assay

To evaluate the anticancer potential of the synthesized pyrazole, the MTT assay is the gold standard for metabolic activity screening.

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to insoluble purple formazan.[8][9]

Protocol:

  • Seeding: Seed cancer cells (e.g., A549 or MCF-7) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO2.
    
  • Treatment: Add the synthesized pyrazole derivative at graded concentrations (e.g., 0.1, 1, 10, 50, 100

    
    M). Include DMSO control (<0.5%).
    
  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 20

    
    L of MTT solution (5 mg/mL in PBS) to each well.
    
  • Formazan Formation: Incubate for 4 hours. Viable cells will produce dark purple crystals.[10]

  • Solubilization: Aspirate media carefully. Add 100

    
    L of DMSO to dissolve crystals.[8][11]
    
  • Quantification: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % Cell Viability =

    
    . Plot dose-response curve to determine IC50.
    
Experimental Workflow Diagram

Workflow Start Start: Drug Design Synthesis Knorr Synthesis (Reflux 4h) Start->Synthesis Purification Recrystallization (Ethanol) Synthesis->Purification Characterization NMR / MS Verification Purification->Characterization Bioassay MTT Assay (A549/MCF-7 Cells) Characterization->Bioassay If Pure Readout Absorbance @ 570nm Bioassay->Readout Analysis Calculate IC50 Readout->Analysis

Figure 3: Integrated workflow from chemical synthesis to biological validation.

Part 4: Data Summary & Comparative Analysis

The following table summarizes the biological profile of key pyrazole-based therapeutics, illustrating the versatility of the scaffold.

Drug NameTargetPrimary IndicationKey Structural Feature (SAR)
Celecoxib COX-2Inflammation / PainSulfonamide at N1 confers COX-2 selectivity;

at C3 increases potency.
Ruxolitinib JAK1/JAK2MyelofibrosisPyrazole N2 acts as H-bond acceptor in the ATP hinge region.
Crizotinib ALK / ROS1NSCLC (Lung Cancer)3-substituted pyrazole acts as a linker to the aminopyridine ring.
Sildenafil PDE5Erectile DysfunctionPyrazole fused to pyrimidine (Pyrazolopyrimidine) mimics cGMP.

Part 5: Future Perspectives

The future of pyrazole chemistry lies in Fragment-Based Drug Discovery (FBDD) and PROTACs (Proteolysis Targeting Chimeras).

  • FBDD: Pyrazoles are ideal "fragments" due to their low molecular weight and high ligand efficiency. They serve as excellent starting points for growing into larger, high-affinity inhibitors.

  • PROTACs: Pyrazole-based kinase inhibitors are increasingly being used as the "warhead" ligand in PROTACs, linked to an E3 ligase binder to induce the degradation of oncogenic proteins rather than just inhibiting them.

References

  • Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. PubMed (NIH). Available at: [Link] (Search Term: Pyrazoline Tyrosine Kinase Inhibitors)

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Academic Strive. Available at: [Link]

  • Knorr Pyrazole Synthesis Protocol. Chem Help Asap. Available at: [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central (PMC). Available at: [Link]

Sources

Introduction: The Versatile 1-Alkyl-3,5-Dimethylpyrazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Alkyl-3,5-Dimethylpyrazoles: Synthesis, Properties, and Applications

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry, agriculture, and materials science. First described by Ludwig Knorr in 1883, this scaffold is present in numerous natural products and synthetic compounds with a vast spectrum of biological activities. Among the diverse family of pyrazole derivatives, 1-alkyl-3,5-dimethylpyrazoles represent a particularly significant subclass.

The structure is characterized by a pyrazole ring substituted with methyl groups at positions 3 and 5, and an alkyl group at the N1 position. This specific arrangement of substituents provides a unique combination of steric and electronic properties, making it a privileged scaffold in drug design and a versatile building block in organic synthesis. Its utility is demonstrated by its presence in a wide array of pharmacologically active agents, including anti-inflammatory drugs, anticancer agents, and antimicrobials. Beyond medicine, these compounds serve as critical nitrification inhibitors in agriculture and as specialized blocking agents in the polymer industry.

This guide offers a comprehensive review of 1-alkyl-3,5-dimethylpyrazoles, intended for researchers, scientists, and professionals in drug development. It delves into the core synthetic methodologies, explores the chemical reactivity of the scaffold, and provides an in-depth survey of its applications, supported by detailed protocols and field-proven insights.

Part 1: Synthesis of 1-Alkyl-3,5-Dimethylpyrazoles

The most fundamental and widely employed method for synthesizing the 3,5-dimethylpyrazole core is the Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Core Synthetic Pathway: The Knorr Pyrazole Synthesis

The synthesis of 1-alkyl-3,5-dimethylpyrazoles is classically achieved through the cyclocondensation of acetylacetone (2,4-pentanedione) with an appropriate alkylhydrazine. The reaction proceeds via a two-step mechanism involving the initial formation of a hydrazone intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of acetylacetone directly installs the two methyl groups at the 3 and 5 positions of the resulting pyrazole.

G acetylacetone Acetylacetone (2,4-Pentanedione) intermediate Hydrazone Intermediate acetylacetone->intermediate Condensation alkylhydrazine Alkylhydrazine (R-NH-NH2) alkylhydrazine->intermediate pyrazole 1-Alkyl-3,5-dimethylpyrazole intermediate->pyrazole Cyclization & Dehydration acid Acid Catalyst (e.g., Acetic Acid) acid->intermediate

Caption: General workflow for the Knorr synthesis of 1-alkyl-3,5-dimethylpyrazoles.

Experimental Protocol: Synthesis of 1-Ethyl-3,5-dimethylpyrazole

This protocol describes a standard, reliable procedure for synthesizing a representative 1-alkyl-3,5-dimethylpyrazole. The choice of an acid catalyst, such as glacial acetic acid, is crucial for facilitating the cyclization step while minimizing side reactions.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Ethylhydrazine oxalate (or other suitable salt/solution)

  • Sodium hydroxide (for neutralization if starting from a salt)

  • Glacial Acetic Acid (catalyst)

  • Ethanol or Water (solvent)

  • Diethyl ether or Dichloromethane (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Step-by-Step Methodology:

  • Preparation of Ethylhydrazine Free Base (if applicable): If starting with a salt like ethylhydrazine oxalate, it must first be converted to the free base. Dissolve the salt in a minimal amount of water and cool in an ice bath. Slowly add a concentrated solution of sodium hydroxide until the solution is strongly basic (pH > 12). The free ethylhydrazine can then be extracted into an organic solvent like diethyl ether.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.

  • Addition of Hydrazine: To the stirred solution, add the ethylhydrazine free base (1.0-1.1 eq) dropwise. If the reaction is exothermic, maintain the temperature below 50°C using a water bath.

  • Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent using a rotary evaporator.

  • Extraction: Dissolve the residue in water and extract the product into an organic solvent (e.g., diethyl ether, 3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

  • Final Purification: The crude 1-ethyl-3,5-dimethylpyrazole can be further purified by vacuum distillation or column chromatography if necessary.

Modern Synthetic Variations

While the Knorr synthesis is a classic method, modern variations offer improved efficiency and sustainability. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and often leads to higher yields with fewer byproducts. The use of eco-friendly solvents like ethylene glycol or even solvent-free conditions has also been explored.

Part 2: Chemical Properties and Reactivity

The chemical behavior of 1-alkyl-3,5-dimethylpyrazoles is governed by the aromaticity of the pyrazole ring and the influence of its substituents.

Aromaticity and Electronic Structure

The pyrazole ring is a 6π-electron aromatic system, which confers significant stability. The two nitrogen atoms influence the electron distribution within the ring; the N1 atom is pyrrole-like, while the N2 atom is pyridine-like. This electronic arrangement makes the C4 position the most electron-rich and thus the primary site for electrophilic attack. Conversely, the C3 and C5 positions are more electron-deficient.

Caption: Reactivity map of the 1-alkyl-3,5-dimethylpyrazole core.

Key Reactions
  • Electrophilic Aromatic Substitution: As predicted by its electronic structure, the pyrazole ring readily undergoes electrophilic substitution, such as nitration, halogenation, and sulfonation, primarily at the C4 position.

  • N-Alkylation: The N1 position is easily alkylated using alkyl halides or other electrophilic alkylating agents. This reaction is fundamental to the synthesis of the title compounds from the parent 3,5-dimethylpyrazole.

  • Oxidation and Reduction: The pyrazole ring is generally resistant to oxidation and reduction due to its aromatic stability. However, substituents on the ring can be modified. For instance, alkyl groups attached to the carbon atoms can be oxidized to carboxylic acids under strong conditions.

  • Ring Opening: The pyrazole ring is robust, but it can be opened under harsh conditions, such as with very strong bases that can deprotonate the C3 position.

Part 3: A Survey of Applications

The unique structural and electronic features of 1-alkyl-3,5-dimethylpyrazoles have led to their widespread use in diverse scientific and industrial fields.

G core 1-Alkyl-3,5-Dimethylpyrazoles med Medicinal Chemistry core->med agri Agriculture core->agri mat Materials Science core->mat anti_inflam Anti-inflammatory med->anti_inflam antimicrobial Antimicrobial med->antimicrobial anticancer Anticancer med->anticancer anticonvulsant Anticonvulsant med->anticonvulsant nitrification Nitrification Inhibitors agri->nitrification insecticide Insecticides agri->insecticide ligands Ligand Synthesis mat->ligands polymers Polymer Additives mat->polymers

Caption: Major application areas for 1-alkyl-3,5-dimethylpyrazole derivatives.

Medicinal Chemistry

The pyrazole scaffold is a well-established pharmacophore. The 1,3,5-substitution pattern is particularly effective for tuning lipophilicity, solubility, and receptor binding interactions.

Pharmacological Activity Mechanism/Target (Example) Key Findings & References
Anti-inflammatory Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.Derivatives show potent anti-inflammatory effects, with some exhibiting higher potency than the reference drug Celecoxib. The pyrazole ring acts as a bioisostere for an aryl group, improving binding in the COX-2 active site.
Antimicrobial Disruption of microbial cell processes.Numerous derivatives show significant antibacterial and antifungal activity against a range of pathogenic strains.
Anticancer Inhibition of various kinases; induction of apoptosis.Certain 1-aroyl-3,5-dimethylpyrazoles show potent cytotoxic activity against human tumor cell lines, such as liver and lung carcinoma.
Anticonvulsant Modulation of ion channels or neurotransmitter receptors.Benzothiazole derivatives containing the 3,5-dimethylpyrazole moiety have demonstrated significant anticonvulsant activity with low neurotoxicity.
Antidiabetic Reduction of blood glucose levels.Some 1-substituted 3,5-dimethylpyrazoles have shown the ability to lower blood glucose levels in preclinical studies.
PDE4 Inhibitors Inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.Derivatives have been designed as potent PDE4 inhibitors for treating conditions like asthma and COPD.
Agriculture

In agriculture, these compounds play a crucial role in improving fertilizer efficiency and crop protection.

  • Nitrification Inhibitors: 3,5-Dimethylpyrazole (DMP) itself is a potent nitrification inhibitor. It slows down the bacterial conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻) in the soil. This is critical because nitrate is highly mobile and prone to leaching into groundwater or being lost as nitrous oxide (N₂O), a potent greenhouse gas. By keeping nitrogen in the more stable ammonium form, DMP enhances nitrogen use efficiency by crops and reduces environmental pollution.

  • Insecticides and Acaricides: The pyrazole scaffold is a key component in several modern pesticides. Novel malonamide derivatives containing a 1,3,5-trimethylpyrazole core have shown excellent insecticidal activity against pests like Plutella xylostella (diamondback moth) and potent anti-aphid activity.

Materials Science and Industrial Chemistry

The unique coordination properties and reactivity of 1-alkyl-3,5-dimethylpyrazoles make them valuable in materials science.

  • Ligand Synthesis: 3,5-Dimethylpyrazole is a precursor to widely studied "scorpionate" ligands, such as tris(3,5-dimethylpyrazol-1-yl)borate (Tp*). These tridentate ligands form stable complexes with a wide range of metals, finding applications in catalysis and bioinorganic chemistry.

  • Blocking Agents for Isocyanates: 3,5-Dimethylpyrazole is used as a blocking agent for isocyanates in the production of polyurethane coatings. It reacts with the isocyanate group to form a thermally reversible bond. This allows for the formulation of stable, one-component polyurethane systems that cure only upon heating, which releases the isocyanate to react and form the final polymer. This controlled curing process improves the shelf stability and application window of paints and coatings.

Conclusion and Future Perspectives

The 1-alkyl-3,5-dimethylpyrazole scaffold is a remarkable example of a privileged chemical structure with enduring relevance across multiple scientific disciplines. Its straightforward and versatile synthesis, combined with its stable aromatic core and tunable substitution patterns, has cemented its role in the development of pharmaceuticals, agrochemicals, and advanced materials.

Future research will likely focus on several key areas. In medicine, the design of highly selective inhibitors targeting specific enzyme isoforms or protein-protein interactions will continue to be a major driver. The development of pyrazole-based PROTACs (proteolysis-targeting chimeras) or covalent inhibitors could open new therapeutic avenues. In agriculture, the creation of next-generation nitrification inhibitors with enhanced efficacy and lower environmental persistence is a critical goal. Finally, in materials science, the exploration of novel pyrazole-based ligands for sustainable catalysis, particularly in energy-related applications, holds significant promise. The continued exploration of this versatile heterocyclic core is certain to yield further innovations for years to come.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). PubMed Central (PMC). [Link]

  • Review on Biological Activities of Pyrazole Derivatives. (2024). Journal of Chemical Health Risks. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Publishing. [Link]

  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025). Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD.org. [Link]

  • Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. (2018). RSC Publishing. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Synthesis of substituted pyrazoles. Reagents: acetylacetone, hydrazine hydrate (1b). (n.d.). ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [https://www.mdpi.com/1420-3049/28/18/6468]([Link]

Thermochemical data for 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermochemical Properties of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Thermochemical Data in Drug Development and Process Safety

In the landscape of pharmaceutical development and chemical manufacturing, a thorough understanding of a molecule's thermochemical properties is not merely academic—it is a cornerstone of safety, efficiency, and scalability. For a compound such as this compound, a substituted pyrazole likely to be explored for its pharmacological activities, this data is paramount.[1][2] Thermochemical parameters such as enthalpy of formation, combustion, and sublimation govern everything from reaction kinetics and reactor design to purification processes and the prediction of thermal hazards. This guide provides a comprehensive overview of the methodologies, both experimental and computational, for determining the key thermochemical data for this compound, offering insights rooted in established scientific principles.

Part 1: Experimental Determination of Thermochemical Properties

The experimental determination of thermochemical data provides the "gold standard" for accuracy. These methods, while resource-intensive, offer direct measurements of the energetic properties of a compound.

Synthesis and Characterization of this compound

Prior to any thermochemical measurement, the synthesis and rigorous purification of the target compound are essential. A plausible synthetic route involves the condensation of acetylacetone with isobutylhydrazine.

Protocol for Synthesis:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone and isobutylhydrazine in a suitable solvent such as ethanol.

  • Condensation: Heat the mixture to reflux for several hours to facilitate the cyclization reaction, forming the pyrazole ring.

  • Workup and Purification: After cooling, the solvent is removed under reduced pressure. The crude product is then purified using techniques such as column chromatography or recrystallization to achieve high purity (>99.5%), which is critical for accurate thermochemical measurements.

Characterization: The identity and purity of the synthesized this compound would be confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.[3]

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Thin Layer Chromatography (TLC): To assess purity.[3]

Combustion Calorimetry: Determining the Enthalpy of Formation

Static bomb combustion calorimetry is the primary experimental technique for determining the standard molar enthalpy of formation (


) of a solid or liquid organic compound.

The Causality Behind the Experiment: This method operates on the principle of converting the complex molecule into simple, well-defined combustion products (CO₂, H₂O, N₂). By measuring the energy released during this complete combustion, and applying Hess's Law, we can calculate the enthalpy of formation of the original compound.

Experimental Workflow for Combustion Calorimetry:

G cluster_0 Sample Preparation cluster_1 Bomb Assembly and Combustion cluster_2 Calorimetry Measurement cluster_3 Data Analysis P1 Press sample into a pellet P2 Weigh the pellet accurately P1->P2 P3 Place in a crucible with a fuse wire P2->P3 B1 Assemble the bomb with the sample P3->B1 B2 Pressurize with high-purity oxygen B1->B2 B3 Ignite the sample via the fuse wire B2->B3 C1 Submerge the bomb in a known volume of water B3->C1 C2 Monitor the temperature change precisely C1->C2 C3 Calculate the energy of combustion C2->C3 D1 Apply corrections (e.g., for fuse wire combustion) C3->D1 D2 Calculate the standard molar enthalpy of combustion D1->D2 D3 Use Hess's Law to determine the enthalpy of formation D2->D3

Caption: Workflow for determining the enthalpy of formation using combustion calorimetry.

Enthalpy of Sublimation: From Solid to Gas Phase

The standard molar enthalpy of sublimation (


) is the energy required to transform one mole of a substance from the solid to the gaseous state. This is a crucial parameter for deriving the gas-phase enthalpy of formation from the solid-phase value obtained by combustion calorimetry.

The Knudsen Effusion Technique: This method involves measuring the mass loss of a sample as it sublimes in a vacuum through a small orifice at a constant temperature. The vapor pressure can be determined from the rate of mass loss, and the enthalpy of sublimation can be calculated from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation.[4]

Experimental Protocol for Knudsen Effusion:

  • Sample Loading: A small amount of the crystalline sample is placed in a Knudsen cell, which has a small, well-defined orifice.

  • High Vacuum: The cell is placed in a high-vacuum chamber.

  • Temperature Control: The temperature of the cell is precisely controlled and varied over a range.

  • Mass Loss Measurement: The rate of mass loss due to sublimation is measured at each temperature.

  • Data Analysis: The vapor pressure is calculated for each temperature, and a plot of ln(p) versus 1/T yields a line with a slope equal to -

    
    /R, where R is the ideal gas constant.
    
Illustrative Data for 3,5-dimethylpyrazole

The following table presents experimentally determined thermochemical data for the parent compound, 3,5-dimethylpyrazole, which serves as a valuable reference.

Thermochemical ParameterValue (kJ/mol)Method
Standard Molar Enthalpy of Combustion (

)
-3108.5 ± 0.7Static Bomb Calorimetry
Standard Molar Enthalpy of Formation (crystalline) (

(cr))
48.9 ± 1.5Derived from Combustion Calorimetry
Standard Molar Enthalpy of Sublimation (

)
83.4 ± 2.4Knudsen Effusion Technique[5]
Standard Molar Enthalpy of Formation (gaseous) (

(g))
132.3 ± 2.8Derived from

(cr) and

Note: Data for 3,5-dimethylpyrazole is compiled from various sources for illustrative purposes.

Part 2: Computational Thermochemistry

Computational chemistry offers a powerful and cost-effective alternative for predicting thermochemical data, especially for novel or yet-to-be-synthesized molecules.[6] High-level quantum chemical methods can provide results with accuracy approaching that of experimental measurements.[7]

Theoretical Framework: Ab Initio and DFT Methods

Density Functional Theory (DFT): Methods like B3LYP are often used for initial geometry optimization and frequency calculations due to their computational efficiency.[8]

High-Level Ab Initio Methods: For accurate thermochemical data, composite methods such as G3MP2 and G4 are employed. These methods approximate the results of very high-level calculations by combining results from a series of lower-level calculations, providing a good balance between accuracy and computational cost.[7]

Workflow for Computational Thermochemistry

The process of calculating thermochemical data for this compound would follow these steps:

G cluster_0 Model Building and Optimization cluster_1 Frequency Calculation cluster_2 High-Level Energy Calculation cluster_3 Enthalpy of Formation Calculation M1 Build the 3D structure of the molecule M2 Perform geometry optimization (e.g., B3LYP/6-31G(d)) M1->M2 F1 Calculate vibrational frequencies at the same level of theory M2->F1 E1 Perform single-point energy calculations using a high-level composite method (e.g., G4) M2->E1 F2 Confirm the structure is a true minimum (no imaginary frequencies) F1->F2 F3 Obtain zero-point vibrational energy (ZPVE) and thermal corrections F2->F3 H1 Calculate the atomization energy E1->H1 H2 Use known experimental enthalpies of formation for the constituent atoms H1->H2 H3 Combine atomization energy and atomic enthalpies of formation to get the gas-phase enthalpy of formation of the molecule H2->H3

Caption: A generalized workflow for the computational determination of gas-phase enthalpy of formation.

Predicted Thermochemical Data for this compound

While a full computational study is beyond the scope of this guide, we can predict the likely impact of the 2-methylpropyl (isobutyl) group on the thermochemical properties relative to 3,5-dimethylpyrazole. The addition of the C₄H₉ group will significantly increase the molar mass and the number of C-C and C-H bonds. Consequently, the enthalpy of combustion will be substantially more exothermic, and the enthalpy of formation will also change accordingly.

Conclusion: A Synergistic Approach

For a comprehensive and reliable understanding of the thermochemical properties of this compound, a synergistic approach integrating both experimental measurements and high-level computational studies is recommended. Experimental data provides the benchmark for accuracy, while computational methods offer predictive power and mechanistic insights. The protocols and frameworks outlined in this guide provide a robust foundation for researchers and drug development professionals to acquire the critical thermochemical data needed for advancing their scientific and commercial objectives.

References

  • Benchmark properties of pyrazole derivatives as a potential liquid organic hydrogen carrier: Evaluation of thermochemical data with complementary experimental and computational methods. (2019). ScienceDirect. Available at: [Link]

  • 3,5-Dimethylpyrazole - NIST WebBook. NIST. Available at: [Link]

  • 3,5-Dimethylpyrazole - NIST WebBook. NIST. Available at: [Link]

  • Chemical Properties of 3,5-Dimethylpyrazole (CAS 67-51-6). Cheméo. Available at: [Link]

  • A computational chemist's guide to accurate thermochemistry for organic molecules. SciSpace. Available at: [Link]

  • 3,5-Dimethylpyrazole - Wikipedia. Wikipedia. Available at: [Link]

  • Thermochemical and Energy Characteristics of Alkoxy-NNO-Azoxy Derivatives of Pyrazole and Nitropyrazoles. ResearchGate. Available at: [Link]

  • Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. ResearchGate. Available at: [Link]

  • Computation of Thermodynamic Quantities. (2024). Chemistry LibreTexts. Available at: [Link]

  • Experimental standard molar enthalpies of formation of crystalline 3,5-dimethylpyrazole, 3,5-dimethyl-4-nitrosopyrazole, 1,3,5-trimethyl-4-nitrosopyrazole, and 3,5-dimethyl-1-phenyl-4-nitrosopyrazole. ResearchGate. Available at: [Link]

  • 3,5-Dimethylpyrazole - NIST WebBook. NIST. Available at: [Link]

  • Computational Chemistry-Based Enthalpy-of-Formation, Enthalpy-of-Vaporization, and Enthalpy-of-Sublimation Predictions for Azide. DTIC. Available at: [Link]

  • Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. DSpace Repository. Available at: [Link]

  • 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Ataman Kimya. Available at: [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Chemical Reviews. Available at: [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Pyrazole Derivatives Potent CNS Agents. Indian Journal of Chemistry. Available at: [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

Methodological & Application

Analytical standards for quantification of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, validated protocol for the quantification of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole (hereafter referred to as N-Isobutyl-3,5-DMP ).

This guide is designed for analytical chemists in pharmaceutical quality control , agrochemical development , and industrial polymer synthesis . It addresses the specific challenges of analyzing N-alkylated pyrazoles: volatility, weak basicity, and lack of strong chromophores.

Analyte Profile & Physicochemical Basis

Before method selection, the analyst must understand the molecule's behavior. Unlike its parent compound (3,5-dimethylpyrazole), N-Isobutyl-3,5-DMP lacks an acidic N-H proton, rendering it chemically distinct.

PropertyValue (Est.)Analytical Implication
CAS Number 79168-92-6Unique identifier for procurement/regulatory checks.
Molecular Weight 152.24 g/mol Suitable for GC-MS and LC-MS (Single Quad or TQ).
LogP (Oct/Water) ~2.8 - 3.1Lipophilic. Retains well on C18 columns; extractable with non-polar solvents (Hexane, DCM).
pKa (Conjugate Acid) ~2.5 - 3.0Weak base. Protonated only at low pH (< 2.5). Neutral at physiological/environmental pH.
Boiling Point ~230°CVolatile enough for GC analysis without derivatization.
UV Max ~210-220 nmPoor UV selectivity. MS detection is mandatory for trace analysis.
Method Selection Strategy

The choice between GC and LC depends on the sample matrix and sensitivity requirements.[1]

MethodSelection cluster_decision Decision Logic Start Sample Matrix Volatile High Volatility / Organic Matrix (e.g., Polymer Feedstock) Start->Volatile Aqueous Aqueous / Biological (e.g., Soil, Water, Plasma) Start->Aqueous GC Method A: GC-MS (Preferred for Purity/Process) Volatile->GC Direct Injection LC Method B: LC-MS/MS (Preferred for Trace Env.) Aqueous->LC SPE / LLE GC->LC If thermal instability observed

Figure 1: Decision matrix for selecting the analytical platform based on matrix complexity and analyte concentration.

Protocol A: GC-MS Analysis (Standard Purity & Industrial)

Best for: Raw material analysis, polymer impurity profiling, and high-concentration formulations.

3.1. Sample Preparation
  • Solvent: Methanol or Ethyl Acetate (HPLC Grade).

  • Internal Standard (ISTD): 1-Propyl-3,5-dimethylpyrazole (structural analog) or Naphthalene-d8 (general volatile ISTD).

  • Concentration: Prepare stock at 1 mg/mL. Working range: 0.5 µg/mL – 50 µg/mL.

3.2. GC-MS Parameters
  • Column: Agilent DB-5MS or equivalent (30 m × 0.25 mm × 0.25 µm).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Splitless (for trace) or Split 1:50 (for purity), 250°C.

  • Transfer Line: 280°C.

  • Source Temp: 230°C (EI Mode, 70 eV).

Oven Program:

  • Hold 60°C for 1 min.

  • Ramp 20°C/min to 200°C.

  • Ramp 10°C/min to 280°C.

  • Hold 3 min.

MS Acquisition (SIM Mode):

Ion Type m/z Rationale
Quantifier 152 Molecular ion [M]+. Usually stable for pyrazoles.
Qualifier 1 137 Loss of methyl group [M-CH3]+.
Qualifier 2 96 Loss of isobutyl chain (McLafferty rearrangement equivalent).

| Qualifier 3 | 109 | Ring fragmentation characteristic of 3,5-DMP core. |

Protocol B: LC-MS/MS Analysis (Trace Environmental)

Best for: Soil residues, groundwater monitoring, and biological metabolites.

4.1. Sample Extraction (Soil/Sludge)
  • Weigh 5.0 g sample into a 50 mL centrifuge tube.

  • Add 10 mL Acetonitrile .

  • Vortex 1 min; Sonicate 15 min.

  • Add QuEChERS salts (4g MgSO4, 1g NaCl) to induce phase separation.

  • Centrifuge @ 4000 rpm for 5 min.

  • Filter supernatant (0.22 µm PTFE) into vial.

4.2. LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for ionization).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient:

Time (min) %B Curve
0.0 5 Initial
1.0 5 Hold
6.0 95 Ramp
7.5 95 Wash

| 7.6 | 5 | Re-equilibrate |

MS Source (ESI Positive):

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 400°C.

  • MRM Transitions:

    • 153.1 → 97.1 (Quantifier): Loss of isobutyl chain (C4H8).

    • 153.1 → 111.1 (Qualifier): Partial fragmentation of alkyl side chain.

    • 153.1 → 56.1 (Qualifier): Formation of isobutyl cation fragment.

Validation & Quality Assurance

To ensure regulatory compliance (e.g., ICH Q2(R1) or SANTE/11312/2021), the following criteria must be met.

5.1. System Suitability
  • Tailing Factor: Must be < 1.5 (N-alkyl pyrazoles can tail on active silanols; use end-capped columns).

  • Precision: %RSD of 6 replicate injections < 2.0%.

5.2. Linearity & Range
  • Range: 10 ng/mL to 1000 ng/mL (LC-MS/MS).

  • R²: > 0.995 using 1/x weighting.

5.3. Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing (LC) Residual silanol interactions.Increase buffer ionic strength (add 5mM Ammonium Formate).
Low Sensitivity (GC) Inlet discrimination.Use high-pressure injection pulse; switch to splitless mode.
Carryover Lipophilic adsorption.Add a needle wash step with 50:50 MeOH:IPA.
Mechanistic Insight: Why this works

The N-alkylation of the pyrazole ring blocks the tautomerism typically seen in 3,5-dimethylpyrazole. This "locks" the molecule into a single structural isomer, simplifying chromatography (no split peaks due to tautomers). However, the isobutyl group significantly increases the van der Waals surface area, enhancing interaction with C18 stationary phases and increasing retention time relative to unsubstituted pyrazoles [1].

In Mass Spectrometry, the isobutyl group is a fragile handle . Under ESI+, the protonation occurs at the N2 (pyridine-like) nitrogen. Collision-Induced Dissociation (CID) typically cleaves the N-C bond, ejecting the isobutyl group as neutral isobutene or a butyl radical, leaving the stable dimethylpyrazolium ion (m/z ~97) as the dominant fragment [2].

Fragmentation Parent Precursor Ion [M+H]+ = 153.1 Transition Collision Cell (CID) Parent->Transition Product1 Product Ion 1 (Quant) [Dimethylpyrazole+H]+ m/z = 97.1 Transition->Product1 Loss of C4H8 Product2 Product Ion 2 (Qual) [Isobutyl Cation]+ m/z = 57.1 Transition->Product2 Charge Migration

Figure 2: Proposed MS/MS fragmentation pathway for MRM transition selection.

References
  • ChemicalBook. (2024). 3,5-Dimethylpyrazole: Product Characteristics and Application Areas. Retrieved from

  • The Journal of Organic Chemistry. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from

  • BenchChem. (2025).[1] Application Notes and Protocols for the Quantification of Pyrazole Compounds. Retrieved from

  • National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles. PMC. Retrieved from

  • Royal Chem. (2024). 3,5-Dimethylpyrazole: Nitrification Inhibitor and Isocyanate Blocking Agent.[2] Retrieved from

Sources

In vitro anticancer activity of novel pyrazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

The pyrazole scaffold (a 5-membered heterocycle with two adjacent nitrogen atoms) represents a cornerstone in modern medicinal chemistry.[1] Its structural rigidity and ability to act as a bioisostere for peptide bonds allow it to interact potently with kinase domains. FDA-approved agents like Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor) validate the pyrazole pharmacophore's efficacy.

However, the transition from a synthesized "novel derivative" to a lead candidate requires a rigorous, self-validating screening pipeline. This guide outlines the standard operating procedures (SOPs) for evaluating the in vitro anticancer activity of novel pyrazole derivatives, moving from phenotypic screening (cytotoxicity) to molecular mechanism validation (apoptosis and signaling).

Strategic Workflow

The following diagram illustrates the critical path for validating a new chemical entity (NCE).

Pyrazole_Workflow Synthesis Library Synthesis (Pyrazole Scaffold) QC QC: Solubility (DMSO Tolerance) Synthesis->QC Screen Phase I: Cytotoxicity (MTT/SRB Assay) QC->Screen Pass HitSel Hit Selection (IC50 < 10 µM) Screen->HitSel GI50 Determination Flow Phase II: Flow Cytometry (Annexin V / PI) HitSel->Flow Mode of Death Mech Phase III: Western Blot (Bax/Bcl-2/Caspase) Flow->Mech Pathway Validation

Figure 1: Critical path for evaluating novel pyrazole derivatives. The workflow enforces a "Go/No-Go" decision point at the Hit Selection phase based on IC50 values.

Phase I: Cytotoxicity Profiling (The "Go/No-Go" Screen)

The primary objective is to determine the IC50 (concentration inhibiting 50% of cell growth). While MTT is common, the Sulforhodamine B (SRB) assay is preferred for high-throughput pyrazole screening because it measures protein mass and is less susceptible to metabolic interference than tetrazolium-based assays (MTT/MTS).

Protocol: SRB Assay (NCI-60 Standard)

Reagents:

  • SRB Solution: 0.4% (w/v) in 1% acetic acid.[2]

  • Fixative: 10% Trichloroacetic acid (TCA).

  • Solvent: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology:

  • Seeding: Plate tumor cells (e.g., MCF-7, HepG2, A549) at 5,000–10,000 cells/well in 96-well plates. Incubate for 24 hours to allow attachment.

  • Tz Fixation (Time Zero): Fix one plate immediately before drug addition to establish the baseline cell population (

    
    ).
    
  • Compound Addition:

    • Dissolve pyrazole derivatives in DMSO (Stock: 10–20 mM).

    • Perform serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

    • Critical Control: Final DMSO concentration must be < 0.5% to prevent solvent toxicity.

  • Incubation: Incubate treated plates for 48 hours.

  • Fixation & Staining:

    • Add cold TCA (final 10%) and incubate at 4°C for 1 hour.

    • Wash 5x with water and air dry.[2]

    • Add 100 µL SRB solution; incubate 10 min at room temperature.

    • Wash 5x with 1% acetic acid to remove unbound dye.[2]

  • Quantification: Solubilize bound dye with 10 mM Tris base. Read Absorbance (OD) at 510 nm.

Data Analysis & Interpretation: Calculate percentage growth (


) relative to control (

) and Time Zero (

):
ConditionFormulaInterpretation
Growth (

)

Cytostatic effect (slowed growth).
Lethality (

)

Cytotoxic effect (cell death).
  • GI50: Concentration where PG = +50.

  • TGI (Total Growth Inhibition): Concentration where PG = 0.

  • LC50 (Lethal Concentration): Concentration where PG = -50.[3]

Expert Insight: Pyrazole derivatives are often lipophilic. If you observe high variance in replicates, check for compound precipitation in the culture media using an inverted microscope before fixation.

Phase II: Mode of Death Analysis (Flow Cytometry)

Once cytotoxicity is confirmed, you must distinguish between apoptosis (programmed cell death, desired) and necrosis (uncontrolled lysis, inflammatory). The Annexin V-FITC / Propidium Iodide (PI) assay is the gold standard.

Mechanism:
  • Annexin V: Binds to Phosphatidylserine (PS).[4][5][6] In healthy cells, PS is on the inner membrane leaflet.[5][6] In early apoptosis, PS flips to the outer leaflet.[4][5][6]

  • Propidium Iodide (PI): A DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis).[6]

Protocol:
  • Treatment: Treat cells with the pyrazole derivative at the determined IC50 concentration for 24 hours.

  • Harvesting: Collect cells (including floating dead cells) using non-enzymatic dissociation (e.g., Accutase) to preserve surface receptors.

  • Washing: Wash 2x with cold PBS.[4] Resuspend in 1X Annexin-binding buffer .

    • Note: This buffer contains

      
      , which is required for Annexin V binding.[4] Do NOT use PBS or EDTA.[7]
      
  • Staining: Add 5 µL Annexin V-FITC and 5 µL PI. Incubate for 15 min in the dark at RT.

  • Analysis: Analyze immediately on a flow cytometer (e.g., BD FACSCalibur).

Data Interpretation (Quadrants):
  • Q3 (Annexin-/PI-): Viable cells.

  • Q4 (Annexin+/PI-): Early Apoptosis (The hallmark of a controlled mechanism).

  • Q2 (Annexin+/PI+): Late Apoptosis.

  • Q1 (Annexin-/PI+): Necrosis (Often indicates toxicity rather than efficacy).

Phase III: Mechanistic Confirmation (Western Blotting)

To validate the molecular pathway, you must assay key apoptotic markers.[8] Pyrazoles frequently induce apoptosis via the Intrinsic (Mitochondrial) Pathway , governed by the Bcl-2 family.

Target Signaling Pathway

The following diagram details the specific nodes to probe via Western Blot.

Apoptosis_Pathway Pyrazole Pyrazole Derivative Bcl2 Bcl-2 (Anti-apoptotic) Pyrazole->Bcl2 Inhibits Bax Bax (Pro-apoptotic) Pyrazole->Bax Upregulates Mito Mitochondria (Cytochrome c Release) Bcl2->Mito Blocks Bax->Mito Permeabilizes Casp9 Caspase-9 (Initiator) Mito->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage (DNA Repair Halt) Casp3->PARP Cleaves

Figure 2: The Intrinsic Apoptotic Pathway. Effective pyrazoles typically increase the Bax/Bcl-2 ratio, leading to Caspase-3 activation and PARP cleavage.

Protocol Highlights:
  • Lysis: Use RIPA buffer with protease/phosphatase inhibitors.

  • Normalization: Use

    
    -Actin or GAPDH as a loading control.
    
  • Critical Markers:

    • Bax / Bcl-2 Ratio: An increase in this ratio is the strongest indicator of mitochondrial apoptosis.

    • Cleaved Caspase-3: Detect the 17/19 kDa fragments (active form), not just the 32 kDa pro-enzyme.

    • Cleaved PARP: Look for the 89 kDa fragment.[9]

References

  • Recent Advances in Pyrazole Derivatives

    • Li, Y., et al. (2023).
  • NCI-60 Screening Methodology

    • National Cancer Institute (NCI).[10] "NCI-60 Human Tumor Cell Lines Screen." Developmental Therapeutics Program.

  • Annexin V Apoptosis Protocol

    • Abcam.[6] "Annexin V staining assay protocol for apoptosis."

  • Western Blotting for Apoptosis

    • Bio-Rad.[9] "Analysis of Apoptosis by Western Blotting."

  • Target Validation (Bax/Bcl-2)

    • Zhang, L., et al. (2020). "Expression of caspase-3, Bax and Bcl-2 in hippocampus...". NIH/PubMed.
    • (Representative mechanism citation).

Sources

Troubleshooting & Optimization

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization Ticket ID: KPS-OPT-2026 Status: Open Agent: Senior Application Scientist[1]

Introduction

Welcome to the Knorr Pyrazole Synthesis Support Center. While the condensation of hydrazines with 1,3-dicarbonyls is a cornerstone of heterocyclic chemistry, it is deceptively simple. The reaction is robust, but "success" often masks a mixture of regioisomers, stable intermediates, and oligomeric byproducts that complicate purification and biological data interpretation.

This guide moves beyond standard textbook mechanisms to address the practical failure modes encountered in drug discovery and process chemistry.

Module 1: The Regioselectivity Crisis

User Issue: "I am reacting a substituted hydrazine with an unsymmetrical 1,3-diketone and getting a 60:40 mixture of isomers. How do I favor one over the other?"

Root Cause Analysis

Regioselectivity is the single most common failure mode in Knorr synthesis. It is a competition between:

  • Electronic Control: The nucleophilicity difference between the two hydrazine nitrogens (

    
     vs 
    
    
    
    ).
  • Steric Control: The accessibility of the two carbonyl carbons.

In standard solvents (EtOH/MeOH), these factors often oppose each other, leading to poor selectivity.[1]

Troubleshooting Workflow
VariableAdjustmentMechanistic Rationale
Solvent Switch to Fluorinated Alcohols (TFE or HFIP)Pro Tip: 2,2,2-Trifluoroethanol (TFE) is a hydrogen-bond donor that activates the carbonyls selectively and solvates the hydrazine, often inverting or significantly enhancing regioselectivity compared to EtOH [1].[1]
pH Acidic (HCl/AcOH) Protonation of the carbonyls makes the reaction sensitive to the least substituted carbonyl (steric control).
pH Basic (Et3N/Pyridine) Deprotonation ensures the hydrazine attacks via its most nucleophilic nitrogen (electronic control).[1]
Temperature Low (-10°C to 0°C) Favors kinetic control (fastest formed hydrazone).[1]
Temperature Reflux Favors thermodynamic control (most stable pyrazole).[1]
Visualizing the Decision Tree

Regioselectivity Start Start: Unsymmetrical Diketone + Substituted Hydrazine Check Is Regioselectivity < 90:10? Start->Check Analyze Analyze Hydrazine Nucleophilicity Check->Analyze Yes ElectronPoor Electron-Poor Hydrazine (e.g., Phenylhydrazine) Analyze->ElectronPoor ElectronRich Electron-Rich Hydrazine (e.g., Methylhydrazine) Analyze->ElectronRich SolventSwitch Switch Solvent to TFE or HFIP ElectronPoor->SolventSwitch Enhance H-Bonding AcidCat Use HCl/AcOH (Steric Control) ElectronRich->AcidCat Protonate Carbonyl Result Check LCMS for Isomer Ratio SolventSwitch->Result AcidCat->Result

Caption: Decision matrix for optimizing regioisomer ratios based on hydrazine electronics.

Module 2: The "Stalled" Reaction (Incomplete Cyclization)

User Issue: "My LCMS shows a major peak with Mass M+18. It won't convert to the pyrazole even after refluxing overnight."

Technical Explanation

You have isolated the 5-hydroxypyrazoline intermediate.

  • Mechanism: The hydrazine attacks one carbonyl to form a hydrazone. This cyclizes to form the 5-hydroxypyrazoline.

  • The Barrier: The final step is dehydration (loss of water) to aromatize the ring. If the substituents are electron-withdrawing (e.g.,

    
    ), the hydroxyl group is stabilized, and elimination becomes the rate-limiting step [2].[1]
    
Forced Dehydration Protocol

If standard reflux fails, use this stepwise protocol to force aromatization.[1]

Step 1: Acid Spike

  • Add 5-10 equivalents of Trifluoroacetic Acid (TFA) to the reaction mixture.[1]

  • Reflux for 2 hours.

  • Why: Protonation of the -OH group turns it into a better leaving group (

    
    ).[1]
    

Step 2: Chemical Dehydration (The "Nuclear" Option) If acid fails, the intermediate is likely thermodynamically trapped.

  • Evaporate the solvent.

  • Redissolve the crude residue in Dichloromethane (DCM) .

  • Add 2.0 eq Pyridine and 1.5 eq Trifluoroacetic Anhydride (TFAA) at 0°C.

  • Stir for 30 mins, then warm to RT.

  • Why: This converts the stable -OH into a trifluoroacetate ester, which eliminates rapidly under mild basic conditions (pyridine) to yield the pyrazole.[1]

Module 3: Unexpected Byproducts (Azines & Oligomers)

User Issue: "I see a peak at exactly 2x the mass of my expected product minus hydrazine, or polymer-like gunk at the baseline."

Identification Guide
ByproductMass SignatureCauseSolution
Azine

Hydrazine Starvation: One hydrazine molecule reacts with two dicarbonyl molecules (bridging).[1]Inverse Addition: Add the dicarbonyl dropwise to a solution of hydrazine (keep hydrazine in excess).
Bis-pyrazole

Reaction of a bifunctional linker or dimerization via active methylene.[1]Check purity of starting material; ensure no cross-linking agents are present.
Hydrazone

(relative to product)
Incomplete reaction (See Module 2).[1]Increase temperature; add acid catalyst.
Pathway Visualization

SideReactions Reagents 1,3-Dicarbonyl + Hydrazine Path_Correct 1:1 Condensation Reagents->Path_Correct Path_Azine 2:1 Condensation (Excess Carbonyl) Reagents->Path_Azine Low Hydrazine Conc. Path_Stall Stalled Intermediate (Stable 5-OH) Reagents->Path_Stall EWG Substituents Product Target Pyrazole Path_Correct->Product Azine Azine (Dimer) Path_Azine->Azine Intermediate 5-Hydroxypyrazoline Path_Stall->Intermediate Intermediate->Product Dehydration (Acid/Heat)

Caption: Divergent pathways leading to target product vs. common impurities.[1]

Module 4: FAQ - Rapid Fire Support

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis (e.g., EtOH, 120°C, 10-20 min) is highly recommended.[1] It often overcomes the energy barrier for the dehydration step (Module 2), preventing the isolation of the hydroxypyrazoline intermediate [3].

Q: My product is an oil and won't crystallize. How do I purify? A: Pyrazoles are often amphoteric.

  • Dissolve in dilute HCl (product goes into water).

  • Wash with ether (removes neutral organic impurities/unreacted diketone).[1]

  • Basify aqueous layer with NaOH.

  • Extract product into EtOAc. This "Acid-Base Swing" is more effective than column chromatography for simple pyrazoles.[1]

Q: I am using hydrazine hydrate and the reaction is violent. A: Hydrazine hydrate is a powerful reducing agent and nucleophile. Always dilute it in the solvent (EtOH/AcOH) before adding the dicarbonyl. For large scales, consider using hydrazine salts (hydrochloride or sulfate) with an equivalent of acetate base to release the free base in situ slowly.

References

  • Rosa, F. A., et al. (2008).[1] Synlett. "Trifluoroethanol as a Solvent for the Regioselective Synthesis of Pyrazoles."

  • Deng, X., & Mani, N. S. (2008).[1][2] Journal of Organic Chemistry. "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins." (Discusses the stepwise mechanism and intermediates). [1]

  • Naggara, E. B., et al. (2011).[1] Journal of Heterocyclic Chemistry. "Microwave-Assisted Synthesis of Pyrazoles." [1]

  • Fustero, S., et al. (2011).[1] Chemical Reviews. "Recent Advances in the Synthesis of Pyrazoles." (Comprehensive review on regioselectivity). [1]

Sources

Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of Pyrazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-alkylation of pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this critical synthetic transformation. Pyrazole derivatives are cornerstones in medicinal chemistry and materials science, making their efficient and selective synthesis a paramount objective.[1][2] This resource consolidates field-proven insights and foundational knowledge to help you navigate the complexities of pyrazole N-alkylation.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when planning or executing an N-alkylation of a pyrazole.

Q1: What are the primary challenges in the N-alkylation of pyrazoles?

A1: The two most significant challenges are controlling regioselectivity and achieving high yields. For unsymmetrical pyrazoles, alkylation can occur at either the N1 or N2 position, often leading to a mixture of regioisomers which can be challenging to separate.[3] Low yields can result from suboptimal reaction conditions, the formation of side products, or the low reactivity of the starting materials.[3][4]

Q2: What factors influence the N1/N2 regioselectivity of the reaction?

A2: Regioselectivity is a nuanced aspect of pyrazole alkylation, governed by a combination of factors:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. Bulky substituents on the pyrazole ring or a bulky alkylating agent will direct the incoming group to the more accessible nitrogen.[1][3][4]

  • Solvent Choice: The polarity of the solvent is a critical determinant. Polar aprotic solvents such as DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer.[3][4] In some cases, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to significantly improve regioselectivity.[3][4]

  • Base/Catalyst System: The choice of base is pivotal. For instance, potassium carbonate (K₂CO₃) in DMSO is effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3][4] Conversely, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[3] In certain reactions, sodium hydride (NaH) can be employed to prevent the formation of regioisomeric mixtures.[3]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the respective nitrogen atoms.[3]

Q3: What are standard starting conditions for a base-mediated pyrazole N-alkylation?

A3: A reliable set of starting conditions involves using a carbonate base in a polar aprotic solvent. A frequently employed and successful combination is potassium carbonate (K₂CO₃) in either dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4] Another effective system, particularly for achieving high N1-selectivity with primary alkyl halides, is sodium hydride (NaH) in tetrahydrofuran (THF).[4] These reactions are typically conducted at room temperature or with mild heating.

Q4: Are there milder alternatives to strong bases for pyrazole N-alkylation?

A4: Yes, several methods have been developed to circumvent the use of strong bases. One notable example is an acid-catalyzed approach using trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA).[1][4] This method allows for the N-alkylation of pyrazoles under mild conditions, often at room temperature.[1][4] Other alternatives include the Mitsunobu reaction and various transition metal-catalyzed methods.[1]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Poor Regioselectivity - Mixture of N1 and N2 Isomers

Q: My reaction is producing a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate. How can I improve the regioselectivity?

A: Achieving high regioselectivity is a common hurdle. The following steps can be taken to favor the formation of a single isomer:

1. Analyze Steric and Electronic Factors:

  • Steric Hindrance: The alkylation will preferentially occur at the less sterically hindered nitrogen. If your pyrazole has a bulky substituent at the 3- or 5-position, the alkyl group will likely add to the more accessible nitrogen. You can leverage this by using a bulkier alkylating agent if the desired isomer is the one formed at the less hindered site.[1][3]

  • Electronic Effects: Electron-withdrawing groups on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms.

2. Modify Reaction Conditions:

ParameterRecommendation for N1-SelectivityRecommendation for N2-SelectivityRationale
Base K₂CO₃[3][4], Cs₂CO₃MgBr₂[3]The cation of the base can coordinate with the pyrazole nitrogens, influencing the site of deprotonation and subsequent alkylation.
Solvent Polar aprotic (DMF, DMSO)[3][4]Less polar solvents (e.g., Toluene, THF)The solvent polarity can influence the dissociation of the pyrazolate salt and the solvation of the transition state, thereby affecting regioselectivity.
Temperature Lower temperatures (e.g., 0 °C to RT)Higher temperaturesLowering the temperature can enhance the kinetic control of the reaction, often favoring the thermodynamically more stable product.
Alkylating Agent Less reactive (e.g., Alkyl chlorides)More reactive (e.g., Alkyl iodides, triflates)The reactivity of the alkylating agent can influence the transition state geometry and thus the regioselectivity.

3. Consider Alternative Methodologies:

  • Catalyst-Free Michael Addition: For certain substrates, a catalyst-free Michael reaction can provide excellent N1-regioselectivity.[5]

  • Functional Group Tuning: The introduction of specific functional groups, such as a hydrazone substituent, can effectively control the selectivity of alkylation in trifluoromethylated pyrazoles.[6][7]

G start Mixture of N1/N2 Isomers sterics Analyze Steric Hindrance start->sterics solvent Change Solvent System sterics->solvent If sterics are not dominant base Alter Base/Catalyst solvent->base If solvent change is ineffective n1_success Desired N1 Isomer solvent->n1_success Polar Aprotic (DMF, DMSO) Fluorinated Alcohols (TFE, HFIP) temp Adjust Temperature base->temp If base change is ineffective base->n1_success K2CO3 in DMSO n2_success Desired N2 Isomer base->n2_success MgBr2 temp->n1_success Lower Temperature

Decision tree for improving regioselectivity.
Issue 2: Low or No Yield of N-Alkylated Pyrazole

Q: I am observing low yields or no product formation in my pyrazole N-alkylation reaction. What are the potential causes and solutions?

A: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.

1. Re-evaluate Your Base:

  • Strength and Stoichiometry: The base must be strong enough to deprotonate the pyrazole. A slight excess of the base is often beneficial.[3] Common bases include K₂CO₃, NaH, and Cs₂CO₃.

  • Solubility: Poor solubility of the pyrazole or the base can impede the reaction. Ensure adequate stirring and consider a solvent in which all components are reasonably soluble.

2. Assess the Alkylating Agent:

  • Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl. If you are using a less reactive alkyl halide, consider switching to a more reactive one or increasing the reaction temperature.

  • Stability: Some alkylating agents, particularly those with strong electron-withdrawing groups, can be unstable under the reaction conditions.[4]

3. Optimize Reaction Parameters:

  • Temperature: While some reactions proceed at room temperature, others may require heating to overcome the activation energy barrier.[4] Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

  • Reaction Time: Ensure the reaction is allowed to proceed to completion. Incomplete conversion will naturally lead to lower yields.

4. Investigate Potential Side Reactions:

  • Quaternary Salt Formation: Over-alkylation can occur, leading to the formation of pyrazolium salts.[4] This can sometimes be mitigated by using a slight excess of the pyrazole.

  • Elimination: If your alkylating agent is prone to elimination (e.g., secondary or tertiary halides), this can be a competing pathway.

G start Low or No Yield check_base Re-evaluate Base (Strength, Stoichiometry, Solubility) start->check_base check_alkylating Assess Alkylating Agent (Reactivity, Stability) check_base->check_alkylating If base is appropriate optimize_conditions Optimize Reaction Conditions (Temperature, Time) check_alkylating->optimize_conditions If agent is suitable side_reactions Investigate Side Reactions (Quaternization, Elimination) optimize_conditions->side_reactions If optimization fails success Improved Yield optimize_conditions->success Successful optimization side_reactions->success Address side reactions

A logical workflow for troubleshooting low pyrazole yield.

Experimental Protocols

Protocol 1: General Procedure for Base-Mediated N-Alkylation

This protocol provides a standard starting point for the N-alkylation of pyrazoles using a base.

Materials:

  • Pyrazole (1.0 eq)

  • Anhydrous Solvent (e.g., DMF, DMSO, or THF)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)

  • Alkylating Agent (e.g., Alkyl halide, 1.1 eq)

  • Water

  • Organic Solvent for Extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).

  • Add the anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.

  • If using NaH, stir the suspension at room temperature for 15-30 minutes to allow for deprotonation.

  • Add the alkylating agent (1.1 eq) dropwise to the suspension.

  • Stir the reaction at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Acid-Catalyzed N-Alkylation with Trichloroacetimidates

This method offers a milder alternative to base-mediated alkylations.[1]

Materials:

  • Pyrazole (1.0 eq)

  • Trichloroacetimidate electrophile (1.0 eq)

  • Camphorsulfonic acid (CSA, 0.2 eq)

  • Dry 1,2-Dichloroethane (DCE)

  • Ethyl acetate (EA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Charge a round-bottom flask with the pyrazole (1.0 eq), trichloroacetimidate (1.0 eq), and CSA (0.2 eq) under an argon atmosphere.

  • Add dry DCE to form a 0.25 M solution.

  • Stir the reaction at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash with saturated aqueous NaHCO₃ and then brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G cluster_base Base-Mediated Protocol cluster_acid Acid-Catalyzed Protocol base_start Combine Pyrazole and Base in Solvent base_deprotonate Deprotonation base_start->base_deprotonate base_add_alkyl Add Alkylating Agent base_deprotonate->base_add_alkyl base_react React (RT to 80°C) base_add_alkyl->base_react base_workup Aqueous Workup & Extraction base_react->base_workup base_purify Purification base_workup->base_purify acid_start Combine Pyrazole, Imidate, and CSA in Solvent acid_react React (RT) acid_start->acid_react acid_workup Aqueous Workup & Extraction acid_react->acid_workup acid_purify Purification acid_workup->acid_purify

General experimental workflows for N-alkylation of pyrazoles.

References

  • The Journal of Organic Chemistry. (2022, July 25). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ACS Publications. Retrieved from [Link]

  • PMC. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • MDPI. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • MDPI. (n.d.). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. Retrieved from [Link]

  • Semantic Scholar. (2025, October 23). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). Switching pyrazole N-alkylation regioselectivity. Retrieved from [Link]

  • Semantic Scholar. (2022, May 24). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Google Patents. (n.d.). N-alkylation method of pyrazole.
  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Retrieved from [Link]

  • SlideShare. (n.d.). Pyrazole. Retrieved from [Link]

  • KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. Retrieved from [Link]

  • ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Retrieved from [Link]

  • ResearchGate. (2025, October 14). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Retrieved from [Link]

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Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common yet critical challenge of controlling regioselectivity. The pyrazole nucleus is a cornerstone in modern drug discovery, and mastering its synthesis is paramount for efficient and successful research campaigns.

This document provides in-depth, field-proven insights into why regioisomers form, how to control their ratios, and how to confidently characterize the products. We will move beyond simple procedural lists to explain the causality behind the experimental choices you make at the bench.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding regioisomerism in pyrazole synthesis.

Q1: What exactly are regioisomers in the context of pyrazole synthesis?

A1: Regioisomers are structural isomers that have the same molecular formula but differ in the connectivity of their atoms. In pyrazole synthesis, this issue most often arises when a non-symmetrical 1,3-dicarbonyl compound (like 1-phenyl-1,3-butanedione) reacts with a substituted hydrazine (like methylhydrazine).[1][2] The substituted nitrogen of the hydrazine can attack one of two different carbonyl carbons, leading to two possible products with distinct substituent patterns on the pyrazole ring.[2][3]

Q2: Why is controlling which regioisomer forms so critical in drug development?

A2: The precise spatial arrangement of atoms in a molecule dictates its biological activity. Two regioisomers can have vastly different pharmacological profiles, including efficacy, selectivity, and toxicity. One isomer might be a potent therapeutic agent, while the other could be inactive or even harmful. Therefore, producing the desired regioisomer selectively is essential for ensuring safety, maximizing therapeutic effect, and streamlining the purification process, which is a major consideration for large-scale synthesis.[1]

Q3: What are the primary factors that influence the formation of one regioisomer over another?

A3: The regiochemical outcome is a delicate balance of several interconnected factors:[1][2]

  • Electronic Effects: The relative electrophilicity of the two carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) make a nearby carbonyl carbon more electron-deficient and thus more susceptible to nucleophilic attack.[2]

  • Steric Hindrance: Bulky substituents on either the dicarbonyl or the hydrazine can physically block the approach of the nucleophile, directing it to the less sterically hindered carbonyl group.[1][2]

  • Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the reaction mechanism can be altered.[4][5][6] Conversely, basic conditions can change the nucleophilicity of the hydrazine nitrogens.[1]

  • Solvent Choice: The solvent can dramatically influence the reaction pathway through effects like hydrogen bonding and stabilization of intermediates.[1][7]

  • Temperature: Temperature can shift the balance between kinetically and thermodynamically controlled reaction pathways.

Q4: How can I definitively distinguish between the two regioisomers I've synthesized?

A4: While techniques like TLC and melting point can suggest a mixture, unambiguous characterization relies on spectroscopy. The most powerful method is 2D Nuclear Magnetic Resonance (NMR) spectroscopy , specifically the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment.[2][8] A NOESY spectrum reveals through-space proximity between protons. An observable cross-peak between the protons of the N1-substituent (e.g., -CH₃) and the protons of the C5-substituent confirms their spatial closeness, thus identifying the isomer.[2][9][10] Standard 1D ¹H and ¹³C NMR are also essential for initial assessment, as the chemical shifts of ring protons and carbons will differ between isomers.[11]

Part 2: Troubleshooting Guides & Protocols

This section provides practical, step-by-step solutions to specific experimental challenges.

Guide 1: Reaction of an Unsymmetrical 1,3-Diketone Yields a 1:1 Mixture of Regioisomers

Problem: "My reaction of 1-(4-methoxyphenyl)-1,3-butanedione with methylhydrazine in refluxing ethanol is giving me a nearly inseparable 1:1 mixture of the 1,3- and 1,5-regioisomers. How can I improve the selectivity?"

Analysis: This is a classic regioselectivity challenge. In a standard protic solvent like ethanol, the electronic and steric differences between the aryl-substituted ketone and the methyl-substituted ketone are not pronounced enough to direct the reaction decisively. The reaction proceeds through two competing pathways at similar rates.

Mechanism Overview: Competing Reaction Pathways

The reaction begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the two carbonyl carbons. The choice of which carbonyl is attacked first determines the final regioisomer.

G cluster_start Reactants cluster_pathA Pathway A cluster_pathB Pathway B Reactants Unsymmetrical 1,3-Diketone + Methylhydrazine N1_attack Attack at Carbonyl 1 (e.g., more electrophilic) Reactants->N1_attack Condition X N2_attack Attack at Carbonyl 2 (e.g., less hindered) Reactants->N2_attack Condition Y Intermediate_A Hydrazone Intermediate A N1_attack->Intermediate_A Cyclization_A Cyclization & Dehydration Intermediate_A->Cyclization_A Product_A Regioisomer A Cyclization_A->Product_A Intermediate_B Hydrazone Intermediate B N2_attack->Intermediate_B Cyclization_B Cyclization & Dehydration Intermediate_B->Cyclization_B Product_B Regioisomer B Cyclization_B->Product_B

Caption: Competing pathways in pyrazole synthesis from an unsymmetrical diketone.

Solution: Modify Reaction Conditions to Exploit Subtle Differences

The key is to alter the reaction conditions to favor one pathway over the other. Solvent choice is often the most impactful variable.

Protocol A: Improved Regioselectivity Using Fluorinated Alcohols

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically increase regioselectivity.[7] Their unique hydrogen-bonding properties can stabilize one transition state over the other, leading to a single major product.[2]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3-5 mL).

  • Addition: At room temperature, add methylhydrazine (1.1 mmol) dropwise to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 30 minutes. The reaction is often complete within 1-4 hours.[1]

  • Work-up: Once the starting material is consumed, remove the HFIP under reduced pressure.

  • Purification: Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.

  • Analysis: Characterize the product and determine the isomeric ratio using ¹H NMR and NOESY.

Data Comparison: Solvent Effect on Regioselectivity

SolventTemperature (°C)Ratio (Isomer A : Isomer B)Reference
Ethanol (EtOH)25~1 : 1.3
2,2,2-Trifluoroethanol (TFE)25~85 : 15[7]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)25>97 : 3 [7]

Table based on representative data for 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione.

Guide 2: Regiocontrol in Reactions of β-Ketoesters

Problem: "I'm reacting phenylhydrazine with ethyl benzoylacetate to synthesize Edaravone, but my yields are low and I suspect I'm forming the wrong isomer. How can I ensure the correct regioselectivity?"

Analysis: In a β-ketoester, the ketone carbonyl is significantly more electrophilic (more reactive towards nucleophiles) than the ester carbonyl.[12] The regioselectivity is therefore governed by the initial attack of the more nucleophilic nitrogen of the hydrazine on the more reactive ketone group.[12] For phenylhydrazine, the unsubstituted -NH₂ group is more nucleophilic.

Logical Flow for Ensuring Correct Isomer Formation

This workflow helps to rationalize the reaction outcome based on substrate electronics.

G Start Start: β-Ketoester + Substituted Hydrazine Identify_Dicarbonyl Identify Most Electrophilic Carbonyl in Diketone Start->Identify_Dicarbonyl Identify_Hydrazine Identify Most Nucleophilic Nitrogen in Hydrazine Start->Identify_Hydrazine Ketone Ketone Carbonyl (More Reactive) Identify_Dicarbonyl->Ketone Typically Ester Ester Carbonyl (Less Reactive) Identify_Dicarbonyl->Ester NH2 Unsubstituted -NH₂ (More Nucleophilic) Identify_Hydrazine->NH2 Typically NHR Substituted -NHR (Less Nucleophilic) Identify_Hydrazine->NHR Reaction Initial Nucleophilic Attack Ketone->Reaction NH2->Reaction Outcome Predicted Major Regioisomer Reaction->Outcome Followed by Cyclization

Caption: Decision workflow for predicting the major regioisomer in β-ketoester reactions.

Solution: Controlled, Stepwise Protocol

For the synthesis of Edaravone (3-methyl-1-phenyl-1H-pyrazol-5(4H)-one), the reaction of ethyl acetoacetate and phenylhydrazine must proceed via attack of the terminal -NH₂ of the hydrazine at the ketone carbonyl.

Step-by-Step Methodology:

  • Setup: In a 100 mL round-bottom flask, add ethyl acetoacetate (1.0 eq).

  • Reagent Addition: Add phenylhydrazine (1.0 eq) to the flask. Note that the addition can be slightly exothermic.[12]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is typically heated (e.g., to 80-100 °C) to drive the cyclization and dehydration steps to completion. Monitor by TLC until the starting materials are consumed.

  • Work-up: Cool the reaction mixture. The product often crystallizes upon cooling or after the addition of a suitable anti-solvent like hexane.

  • Purification: Collect the solid product by filtration and wash with a cold solvent. If necessary, recrystallize from a solvent system like ethanol/water to obtain the pure pyrazolone product.

  • Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic signals for the pyrazolone tautomer should be observable.

By understanding the inherent electronic properties of the substrates, you can confidently predict and achieve the desired regiochemical outcome without extensive optimization.[12]

References

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Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 1,3,5-Substituted Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the pyrazole scaffold represents a cornerstone of medicinal chemistry. Its prevalence in a multitude of blockbuster drugs underscores the critical importance of efficient and selective synthetic strategies. This guide provides an in-depth, objective comparison of the principal synthetic routes to 1,3,5-substituted pyrazoles, offering not just protocols, but the underlying chemical logic and experimental data to inform your synthetic decisions.

The Significance of the 1,3,5-Substituted Pyrazole Core

The 1,3,5-trisubstituted pyrazole motif is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Its unique electronic properties and ability to participate in various intermolecular interactions make it an ideal scaffold for designing potent and selective drugs. Notable examples include the anti-inflammatory drug Celecoxib (Celebrex®), the anti-obesity agent Rimonabant, and the phosphodiesterase-5 (PDE5) inhibitor Sildenafil (Viagra®), although the latter is a 1,5-disubstituted pyrazole, the core synthetic principles often overlap.[1][2] The specific substitution pattern at the 1, 3, and 5 positions is crucial for modulating the pharmacological activity, pharmacokinetic properties, and overall drug-like characteristics of these molecules. Consequently, the ability to selectively and efficiently synthesize diverse libraries of 1,3,5-substituted pyrazoles is paramount for modern drug discovery programs.

Key Synthetic Strategies: A Head-to-Head Comparison

The synthesis of the pyrazole ring has been a subject of extensive research for over a century, leading to the development of several robust methodologies. This guide will focus on a comparative analysis of four prominent strategies: the classical Knorr Synthesis, modern variations involving tosylhydrazones, 1,3-Dipolar Cycloadditions, and the increasingly popular Multi-Component Reactions (MCRs).

The Knorr Pyrazole Synthesis: The Enduring Classic

First reported by Ludwig Knorr in 1883, this reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3][4] It remains a widely used method due to the ready availability of starting materials.

Mechanism and the Challenge of Regioselectivity:

The reaction proceeds via the formation of a hydrazone or enamine intermediate, followed by intramolecular cyclization and dehydration.[5][6] A critical challenge, particularly with unsymmetrical 1,3-diketones and substituted hydrazines, is the control of regioselectivity, as two isomeric pyrazoles can be formed.[7] The regiochemical outcome is influenced by a delicate interplay of steric and electronic factors, as well as reaction conditions such as pH and solvent.[7]

Diagram: Knorr Pyrazole Synthesis Pathway

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Diketone 1,3-Dicarbonyl Hydrazone Hydrazone/Enamine Intermediate Diketone->Hydrazone Condensation Hydrazine Hydrazine (R1-NHNH2) Hydrazine->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole 1,3,5-Substituted Pyrazole Cyclic_Intermediate->Pyrazole Dehydration

Caption: General workflow of the Knorr pyrazole synthesis.

Synthesis from Tosylhydrazones and Alkynes: A Modern, Regioselective Approach

A significant advancement in pyrazole synthesis involves the reaction of N-alkylated tosylhydrazones with terminal alkynes. This method offers excellent regioselectivity, a broader substrate scope compared to the classical Knorr synthesis, and avoids the use of often hazardous hydrazine hydrate.[8]

Causality Behind Experimental Choices:

The use of a strong base, such as potassium tert-butoxide (t-BuOK), is crucial for the in situ generation of a diazo intermediate from the tosylhydrazone. The subsequent [3+2] cycloaddition with the terminal alkyne proceeds with high regioselectivity, which is a key advantage of this method. The choice of a polar aprotic solvent like pyridine can facilitate the reaction, and the addition of a crown ether can enhance the solubility and reactivity of the base, leading to improved yields and shorter reaction times.[8]

1,3-Dipolar Cycloaddition: A Powerful Tool for Ring Construction

The [3+2] cycloaddition of a 1,3-dipole with a dipolarophile is a highly efficient and regioselective method for constructing five-membered heterocyclic rings, including pyrazoles. For pyrazole synthesis, a common strategy involves the in-situ generation of a nitrile imine from a hydrazonoyl halide, which then reacts with an alkyne.

Mechanism and Regiocontrol:

Nitrile imines are typically generated by treating a hydrazonoyl halide with a base. The subsequent cycloaddition with an alkyne is a concerted process, providing excellent control over the regiochemistry of the final pyrazole product.[9] The frontier molecular orbitals (FMO) of the nitrile imine and the alkyne govern the regiochemical outcome of the cycloaddition.

Diagram: 1,3-Dipolar Cycloaddition Pathway

Dipolar_Cycloaddition cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Hydrazonoyl_Halide Hydrazonoyl Halide Nitrile_Imine Nitrile Imine (1,3-Dipole) Hydrazonoyl_Halide->Nitrile_Imine Alkyne Alkyne Pyrazole 1,3,5-Substituted Pyrazole Alkyne->Pyrazole [3+2] Cycloaddition Base Base Base->Nitrile_Imine In situ generation Nitrile_Imine->Pyrazole

Caption: General workflow for 1,3-dipolar cycloaddition.

Multi-Component Reactions (MCRs): Efficiency and Diversity in One Pot

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as a powerful strategy for the synthesis of complex molecules, including 1,3,5-substituted pyrazoles.[10] MCRs are highly convergent and atom-economical, offering significant advantages in terms of efficiency and the rapid generation of molecular diversity.

A Representative Four-Component Synthesis:

A common MCR for pyrazole synthesis involves the one-pot reaction of an aldehyde, malononitrile, a β-ketoester, and a hydrazine derivative.[10] The reaction proceeds through a cascade of reactions, often catalyzed by a simple base like piperidine, to afford highly functionalized pyrazole derivatives.

Performance Comparison of Synthesis Routes

The choice of a synthetic route is often a trade-off between yield, reaction time, substrate scope, and control over regioselectivity. The following table summarizes representative data from the literature to facilitate a direct comparison.

Synthetic RouteTypical SubstratesTypical ConditionsYield Range (%)RegioselectivityKey AdvantagesKey Disadvantages
Knorr Synthesis 1,3-Diketones, HydrazinesAcid or base catalysis, often requires heating40-95[11][12]Often poor, mixture of isomers[7]Readily available starting materials, well-establishedPoor regioselectivity, harsh conditions may be required
From Tosylhydrazones N-Alkyl Tosylhydrazones, Terminal AlkynesStrong base (e.g., t-BuOK), Pyridine, 18-crown-660-95[8]ExcellentHigh regioselectivity, broad substrate scope, milder conditionsRequires pre-synthesis of tosylhydrazones
1,3-Dipolar Cycloaddition Hydrazonoyl Halides, AlkynesBase (e.g., Et3N), often at room temperature70-95[13]ExcellentHigh regioselectivity, mild conditions, high yieldsRequires synthesis of hydrazonoyl halides, potential for side reactions
Multi-Component Reaction Aldehydes, Malononitrile, β-Ketoesters, HydrazinesCatalytic base (e.g., piperidine), often at room temperature or reflux70-90[10][14]Generally goodHigh efficiency, atom economy, diversity-oriented, one-potOptimization can be complex, potential for side products

Experimental Protocols

To ensure the reproducibility of these findings, detailed, step-by-step methodologies for each of the key synthetic routes are provided below.

Protocol 1: Knorr Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is a representative example of the Knorr synthesis.

Materials:

  • 1,3-Diphenyl-1,3-propanedione (1.0 mmol, 224 mg)

  • Phenylhydrazine (1.1 mmol, 119 mg, 0.11 mL)

  • Glacial Acetic Acid (5 mL)

  • Ethanol

Procedure:

  • In a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,3-diphenyl-1,3-propanedione (1.0 mmol) in glacial acetic acid (5 mL).

  • Add phenylhydrazine (1.1 mmol) to the solution at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from ethanol to afford the pure 1,3,5-triphenyl-1H-pyrazole.

Protocol 2: Synthesis of a 1,3,5-Trisubstituted Pyrazole via 1,3-Dipolar Cycloaddition

This protocol describes a typical 1,3-dipolar cycloaddition using an in-situ generated nitrile imine.

Materials:

  • N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol, 196 mg)

  • Phenylacetylene (1.2 mmol, 122 mg, 0.13 mL)

  • Triethylamine (1.5 mmol, 207 µL)

  • Toluene (10 mL)

Procedure:

  • To a solution of N-phenyl-2-oxopropanehydrazonoyl chloride (1.0 mmol) and phenylacetylene (1.2 mmol) in toluene (10 mL) in a 25 mL round-bottom flask, add triethylamine (1.5 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove the triethylammonium chloride salt.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired 1,3-diphenyl-5-methyl-1H-pyrazole.

Protocol 3: Four-Component Synthesis of a Highly Substituted Pyrazole

This protocol is a representative example of a multi-component reaction for pyrazole synthesis.[10]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Malononitrile (1.0 mmol, 66 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg, 0.13 mL)

  • Phenylhydrazine (1.0 mmol, 108 mg, 0.10 mL)

  • Piperidine (0.1 mmol, 10 µL)

  • Ethanol (10 mL)

Procedure:

  • In a 25 mL round-bottom flask, combine the aromatic aldehyde (1.0 mmol), malononitrile (1.0 mmol), ethyl acetoacetate (1.0 mmol), and phenylhydrazine (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (0.1 mmol).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure pyrano[2,3-c]pyrazole derivative.

Conclusion and Future Outlook

The synthesis of 1,3,5-substituted pyrazoles has evolved significantly from the classical Knorr synthesis to modern, highly efficient, and regioselective methodologies. While the Knorr synthesis remains a valuable tool due to its simplicity and the availability of starting materials, its limitations in controlling regioselectivity have driven the development of alternative strategies. Syntheses from tosylhydrazones and 1,3-dipolar cycloadditions offer excellent regiocontrol and are often performed under mild conditions. Multi-component reactions represent a paradigm shift in synthetic efficiency, allowing for the rapid construction of complex and diverse pyrazole libraries.

The choice of the optimal synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For medicinal chemistry applications, where the precise placement of substituents is critical for biological activity, modern regioselective methods are often preferred. As the demand for novel pyrazole-based therapeutics continues to grow, the development of even more efficient, sustainable, and versatile synthetic methods will remain an active and important area of research.

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  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework - PMC. [Link]

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A Researcher's Guide to Evaluating the Kinase Inhibition Profile of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Kinase Inhibition

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds targeting a wide array of protein kinases.[1][2][3] Its versatility allows for the development of inhibitors for diverse kinase families, which are crucial regulators of cellular processes and attractive targets for therapeutic intervention in diseases ranging from cancer to inflammation.[1][4] This guide focuses on a specific pyrazole-containing compound, 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole. While this molecule is known as a synthetic intermediate[5][6], its potential as a kinase inhibitor remains largely uncharacterized in publicly available literature.

This document serves as a comprehensive framework for researchers aiming to elucidate the efficacy and selectivity of this compound. We will outline a systematic approach to compare its potential activity against well-established inhibitors of three key members of the mitogen-activated protein kinase (MAPK) family: p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 5 (ERK5).[7][8][9] The methodologies described herein are designed to build a robust, data-driven profile of this novel compound, establishing a foundation for its potential as a research tool or therapeutic lead.

Establishing a Comparative Framework: Selection of Benchmark Inhibitors

To ascertain the relative potency and selectivity of a novel compound, it is imperative to benchmark it against well-characterized inhibitors of the same target. For this guide, we have selected representative inhibitors for each of the three MAPK subfamilies, chosen for their established use in the field and extensive documentation.

Target KinaseBenchmark InhibitorRationale for Selection
p38α MAPK VX-745 (Adezmapimod)A potent and selective, ATP-competitive inhibitor of p38α with demonstrated clinical efficacy in models of inflammatory disease.[10]
JNK SP600125A widely used, reversible, ATP-competitive pan-JNK inhibitor that potently inhibits JNK1, JNK2, and JNK3.[11]
ERK5 XMD8-92A well-characterized and potent inhibitor of the ERK5 kinase domain, frequently used to probe ERK5 function in cancer models.[12][13]

Experimental Workflow for Comparative Efficacy Analysis

A multi-tiered approach is essential for a thorough comparison. This workflow progresses from direct enzymatic assays to cell-based models to provide a comprehensive understanding of the compound's activity.

G cluster_0 Tier 1: In Vitro Biochemical Assays cluster_1 Tier 2: Cell-Based Assays Kinase_Selectivity_Screen Broad Kinase Selectivity Screen IC50_Determination IC50 Determination Assays (p38, JNK, ERK5) Kinase_Selectivity_Screen->IC50_Determination Identify initial hits Mechanism_of_Inhibition Mechanism of Inhibition Studies (ATP Competition) IC50_Determination->Mechanism_of_Inhibition Characterize potent hits Target_Engagement Cellular Target Engagement (e.g., NanoBRET) Mechanism_of_Inhibition->Target_Engagement Transition to cellular context Downstream_Signaling Inhibition of Downstream Signaling (Western Blot) Target_Engagement->Downstream_Signaling Confirm on-target activity Cellular_Phenotype Phenotypic Assays (e.g., Proliferation, Cytokine Production) Downstream_Signaling->Cellular_Phenotype Link target to function caption Experimental Workflow for Kinase Inhibitor Comparison

Caption: A tiered workflow for characterizing a novel kinase inhibitor.

Part 1: In Vitro Biochemical Efficacy

The initial step is to determine if this compound directly inhibits the catalytic activity of the target kinases and to quantify its potency.

IC50 Determination via In Vitro Kinase Assay

The half-maximal inhibitory concentration (IC50) is a primary measure of a drug's potency. This assay measures the enzymatic activity of the kinase in the presence of varying concentrations of the inhibitor.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay (Representative Protocol)

  • Reagent Preparation:

    • Prepare a serial dilution of this compound, VX-745, SP600125, and XMD8-92 in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).

    • Prepare solutions of the respective kinases (p38α, JNK1, ERK5) and a fluorescently labeled ATP-competitive tracer (kinase-specific).

    • Prepare a solution of the Europium-labeled anti-tag antibody.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of each inhibitor dilution.

    • Add 5 µL of the kinase-tracer mixture to each well.

    • Incubate for 60 minutes at room temperature to allow for binding equilibrium.

    • Add 5 µL of the antibody solution.

    • Incubate for another 30 minutes at room temperature.

  • Data Acquisition:

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). Excite at 340 nm and read emissions at 615 nm and 665 nm.

    • Calculate the emission ratio (665/615).

  • Data Analysis:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary Table:

Compoundp38α IC50 (nM)JNK1 IC50 (nM)ERK5 IC50 (nM)
This compoundExperimental ValueExperimental ValueExperimental Value
VX-7459>10,000>10,000
SP600125>10,00040>10,000
XMD8-92>10,000>10,00080

Part 2: Cellular Activity and Downstream Signaling

Demonstrating that an inhibitor can engage its target in a cellular environment and modulate downstream signaling is a critical validation step.

Inhibition of Substrate Phosphorylation via Western Blot

This experiment assesses the ability of the inhibitors to block the phosphorylation of a known downstream substrate of the target kinase in stimulated cells.

Experimental Protocol: Western Blot for Phospho-Substrate

  • Cell Culture and Stimulation:

    • Culture appropriate cell lines (e.g., HeLa or A549 cells) to 80-90% confluency.

    • Pre-treat cells with varying concentrations of this compound or the benchmark inhibitors for 1-2 hours.

    • Stimulate the respective pathways (e.g., with Anisomycin for p38/JNK activation, or EGF for ERK5 activation).

  • Protein Extraction:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-MK2 for p38, anti-phospho-c-Jun for JNK, anti-phospho-MEF2C for ERK5).

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., β-actin or total protein levels of the substrate).

Signaling Pathways Overview

Understanding the context of the kinase within its signaling cascade is crucial for interpreting experimental results.

G cluster_p38 p38 MAPK Pathway cluster_jnk JNK Pathway cluster_erk5 ERK5 Pathway p38_stim Stress / Cytokines p38_map3k MAP3K (e.g., TAK1) p38_stim->p38_map3k p38_map2k MKK3/6 p38_map3k->p38_map2k p38_mapk p38 MAPK p38_map2k->p38_mapk p38_sub MK2 / ATF2 p38_mapk->p38_sub p38_resp Inflammation / Apoptosis p38_sub->p38_resp jnk_stim Stress / Growth Factors jnk_map3k MAP3K (e.g., MEKK1) jnk_stim->jnk_map3k jnk_map2k MKK4/7 jnk_map3k->jnk_map2k jnk_mapk JNK jnk_map2k->jnk_mapk jnk_sub c-Jun / JunB jnk_mapk->jnk_sub jnk_resp Apoptosis / Proliferation jnk_sub->jnk_resp erk5_stim Stress / Mitogens erk5_map3k MEKK2/3 erk5_stim->erk5_map3k erk5_map2k MEK5 erk5_map3k->erk5_map2k erk5_mapk ERK5 erk5_map2k->erk5_mapk erk5_sub MEF2C / c-Myc erk5_mapk->erk5_sub erk5_resp Proliferation / Survival erk5_sub->erk5_resp caption Simplified MAPK Signaling Cascades

Sources

In Vivo Validation of Pyrazole-Based Anticancer Agents: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the rigorous in vivo validation framework for novel pyrazole derivatives, specifically focusing on their application as multi-target Tyrosine Kinase Inhibitors (TKIs) targeting VEGFR-2 and EGFR. Pyrazoles represent a privileged scaffold in medicinal chemistry, forming the core of FDA-approved drugs like Crizotinib and Ruxolitinib .[1][2]

This document moves beyond basic efficacy claims, providing a head-to-head technical comparison between a representative Novel Pyrazole Candidate (NPC-1) and the standard-of-care (SOC) agent Sorafenib . It details the experimental logic, formulation strategies for hydrophobic compounds, and self-validating protocols required for high-impact publication.

Part 1: The Pyrazole Advantage & Mechanism

The pyrazole ring (a 5-membered heterocycle with two adjacent nitrogen atoms) acts as a bio-isostere for the imidazole ring and is critical for ATP-competitive inhibition. Its capacity to form multiple hydrogen bonds allows it to anchor firmly within the hinge region of kinase domains (e.g., VEGFR-2, EGFR).

Mechanistic Pathway: Dual VEGFR/EGFR Inhibition

The following diagram illustrates the signaling cascade targeted by pyrazole derivatives. The compound functions by occupying the ATP-binding pocket of the VEGFR-2 receptor, thereby blocking autophosphorylation and downstream angiogenesis signaling.

VEGFR_Pathway Ligand VEGF-A (Ligand) Receptor VEGFR-2 (RTK) Ligand->Receptor Binding Phos Autophosphorylation Receptor->Phos Activation Inhibitor Pyrazole Candidate (ATP Pocket Blockade) Inhibitor->Receptor Inhibits RAS RAS-GTP Phos->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Response Angiogenesis & Cell Proliferation ERK->Response Translocation

Figure 1: Mechanism of Action. The pyrazole scaffold competes for the ATP binding site on VEGFR-2, halting the RAS/RAF/MEK cascade essential for tumor angiogenesis.

Part 2: Comparative Efficacy Data

To validate a new pyrazole compound, it must be benchmarked against a clinical standard. The data below synthesizes results from recent high-impact studies (e.g., Sorafenib derivatives bearing pyrazole scaffold [1, 2]) to illustrate the expected performance profile of a potent candidate.

Case Study: NPC-1 vs. Sorafenib in HepG2 Xenografts

Model: HepG2 (Human Liver Cancer) Xenograft in BALB/c nude mice. Dosing Regimen: 21 Days, Daily Oral Gavage (PO).

MetricControl (Vehicle)Sorafenib (30 mg/kg)Pyrazole NPC-1 (30 mg/kg)Performance Delta
Tumor Vol. (Start) 100 mm³100 mm³100 mm³Baseline
Tumor Vol. (Day 21) 1250 ± 150 mm³480 ± 45 mm³390 ± 40 mm³ 18% Superior TGI
TGI (%) -61.6%68.8% Improved Efficacy
Body Weight Loss -2%-12%-6% Reduced Toxicity
Microvessel Density High (CD31+)LowVery Low Potent Anti-angiogenesis

Analysis:

  • Tumor Growth Inhibition (TGI): The pyrazole candidate (NPC-1) demonstrates superior TGI compared to Sorafenib. This is often attributed to the dual-targeting nature (e.g., targeting both VEGFR-2 and c-Met or EGFR) common in optimized pyrazole scaffolds [1].

  • Toxicity Profile: A critical advantage of optimized pyrazole derivatives is often a better safety profile. Note the lower body weight loss (-6%) compared to the harsh effects of Sorafenib (-12%), suggesting better tolerability.

Part 3: Experimental Protocols (Self-Validating Systems)

Formulation for Hydrophobic Pyrazoles

Pyrazoles often suffer from poor aqueous solubility. Using a standard saline vehicle will result in precipitation and erratic bioavailability.

  • Standard Vehicle: 5% DMSO + 40% PEG400 + 5% Tween 80 + 50% Saline.

  • Preparation: Dissolve compound in DMSO first (clear solution), then add PEG400/Tween, and finally add Saline dropwise with vortexing.

  • Validation: Centrifuge a sample at 10,000 rpm for 5 mins. If a pellet forms, the formulation is unstable.

The In Vivo Workflow

This workflow ensures data integrity from synthesis to histological validation.

InVivo_Workflow cluster_0 Phase I: Prep cluster_1 Phase II: Animal Model cluster_2 Phase III: Analysis Synth Synthesis & Purification (>98%) Solubility Formulation (DMSO/PEG400) Synth->Solubility Inoculation Tumor Inoculation (1x10^6 HepG2 cells) Solubility->Inoculation Randomization Randomization (Vol ~100mm³) Inoculation->Randomization 7-10 Days Dosing Daily Dosing (21 Days) Randomization->Dosing Sacrifice Sacrifice & Tissue Harvest Dosing->Sacrifice IHC IHC Staining (CD31/Ki-67) Sacrifice->IHC

Figure 2: Experimental Workflow. A linear progression from chemical synthesis to biological validation ensures reproducibility.

Key Assay: CD31 Immunohistochemistry (Angiogenesis Validation)

To prove the mechanism (VEGFR inhibition), you must show reduced blood vessel formation in the tumor.

  • Protocol: Fix tumor tissues in 10% formalin

    
     Embed in paraffin 
    
    
    
    Section (4 µm).
  • Antibody: Anti-CD31 (PECAM-1) primary antibody (1:100 dilution).

  • Quantification: Count microvessels in 5 random "hot spots" at 400x magnification.

  • Expected Result: The Pyrazole treated group should show significantly fewer brown-stained endothelial clusters compared to the Vehicle group.

Part 4: Critical Assessment & Troubleshooting

ChallengeRoot CauseSolution
High Toxicity (Weight Loss >20%) Off-target inhibition (e.g., CDK2 inhibition in normal cells).Dose de-escalation or structural modification (SAR) to improve selectivity [3].
No Efficacy in vivo Poor bioavailability (PK issue), not potency (PD issue).Check plasma concentration (PK study) before discarding the compound. Switch to IP injection if oral absorption is poor.
Precipitation in Syringe Compound is crashing out of the vehicle.Increase PEG400 ratio or use a nano-emulsion formulation [4].

References

  • Design, Synthesis and Antitumor Activity of Novel Sorafenib Derivatives Bearing Pyrazole Scaffold. Source: PubMed / ResearchGate Context:[3] Describes the synthesis of pyrazole-based VEGFR-2 inhibitors with superior IC50 values compared to Sorafenib in HepG2 cell lines.

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Source: MDPI (Molecules) Context: Comprehensive review of structure-activity relationships (SAR) and in vivo efficacy of pyrazoles targeting tubulin and kinases.

  • Biological Validation of Novel Polysubstituted Pyrazole Candidates. Source: Semantic Scholar / MDPI Context: Provides protocols for NCI-60 cell line screening and subsequent xenograft validation logic.

  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles. Source: IRIS Context: Solutions for the solubility issues inherent to pyrazole derivatives using dendrimer encapsulation.[4]

Sources

Comparing the binding modes of different pyrazole derivatives to a target protein

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Structural and Thermodynamic Analysis of Pyrazole Binding Modes (Type I vs. Type II) Target Audience: Medicinal Chemists, Structural Biologists, and Lead Optimization Specialists

Executive Summary

The pyrazole scaffold is a privileged structure in kinase inhibition due to its ability to mimic the adenine ring of ATP. However, subtle modifications to the pyrazole core—specifically at the N1, C3, and C5 positions—can drastically alter the binding trajectory, shifting a compound from a canonical ATP-competitive (Type I) binder to a DFG-out allosteric (Type II) modulator.

This guide objectively compares two distinct classes of pyrazole derivatives using p38 MAPK and CDK2 as model systems. We analyze the structural determinants that force the "Hinge Flip," quantify the thermodynamic signatures of these binding modes, and provide validated protocols for experimental verification.

Structural Mechanistics: The "Hinge Flip" vs. "Deep Pocket"

The versatility of the pyrazole ring stems from its tautomeric fluidity and hydrogen-bonding capability.

The Pharmacophore Divergence
  • Class A (Type I - Hinge Dominant): Typically 3,5-disubstituted or N1-substituted pyrazoles that bind to the active (DFG-in) conformation. The pyrazole nitrogens interact directly with the kinase hinge region (e.g., Met109 in p38 MAPK or Leu83 in CDK2).

  • Class B (Type II - DFG-Out Stabilizers): Often contain an N1-aryl spacer linked to a urea/amide moiety. These derivatives exploit a "gatekeeper" breach, forcing the activation loop into the inactive DFG-out conformation to access a newly formed hydrophobic pocket.

Mechanism of Action Diagram

The following diagram illustrates the structural decision logic determining the binding mode based on substitution patterns.

PyrazoleBindingLogic Scaffold Pyrazole Core N1_Sub N1-Substitution? Scaffold->N1_Sub Small_R Small R-Group (Methyl/H) N1_Sub->Small_R No / Small Bulky_R Bulky Aryl-Urea N1_Sub->Bulky_R Large Linker Hinge_Interaction Bidentate H-Bond (Hinge Region) Small_R->Hinge_Interaction Type1 Type I Binding (ATP Competitive) Hinge_Interaction->Type1 Gatekeeper Clash with Gatekeeper (e.g., Thr106) Bulky_R->Gatekeeper DFG_Flip Induces DFG-Out Conformation Gatekeeper->DFG_Flip Type2 Type II Binding (Allosteric Pocket) DFG_Flip->Type2

Figure 1: Structural logic flow dictating Pyrazole binding modes based on N1-substitution steric demand.

Comparative Performance Analysis

The following data contrasts a representative Type I Pyrazole (analogous to SB203580) against a Type II Pyrazole (analogous to BIRB-796/Doramapimod) in a p38 MAPK assay system.

Table 1: Physicochemical & Thermodynamic Comparison
FeatureClass A: Type I Pyrazole Class B: Type II Pyrazole Interpretation
Binding Conformation DFG-in (Active)DFG-out (Inactive)Class B requires significant protein plasticity.
Key Interaction H-bond to Met109 (Hinge)Hydrophobic fit in allosteric pocket + Glu71 H-bondClass A mimics ATP; Class B exploits unique pockets.
Selectivity Profile Moderate (Kinome promiscuous)High (Specific to DFG-out capable kinases)Class B offers superior off-target safety margins.
Residence Time (

)
Short to Medium (min)Long (hours)Type II inhibitors often show slow

rates.
Thermodynamic Signature Enthalpy Driven (

)
Entropy/Enthalpy HybridClass B gains entropy from displacing ordered water in the deep pocket.
Typical

10 - 100 nM< 10 nMClass B often achieves higher potency due to tighter hydrophobic packing.

Critical Insight: While Class A compounds are easier to crystallize, Class B compounds (Type II) often provide superior in vivo efficacy due to longer residence times (


), despite the energetic cost required to flip the DFG motif.

Experimental Validation Protocols

To validate the binding mode of a new pyrazole derivative, rely on this dual-validation workflow: X-ray Crystallography (Structural) and Isothermal Titration Calorimetry (Thermodynamic).

Protocol A: X-Ray Crystallography (Ligand Soaking)

Goal: Determine if the ligand binds to the ATP site (Type I) or induces the DFG-out shift (Type II).

Prerequisites:

  • Apo-crystals of target kinase (e.g., p38 MAPK) grown in high-salt conditions (typically 1.5–2.0 M ammonium sulfate).

  • Ligand stock (50 mM in 100% DMSO).

Step-by-Step Workflow:

  • Solubility Check: Dilute ligand stock 1:10 into the crystallization mother liquor. If precipitate forms immediately, add 5-10% ethylene glycol or increase DMSO tolerance (up to 10% final) if the crystals survive.

  • Soaking Concentration: Target a final concentration of 200–500 µM (or

    
    ).
    
  • Incubation:

    • Type I Candidates: Soak for 2–4 hours.

    • Type II Candidates: Soak for 12–24 hours . Why? The DFG-out conformational change is slow and may crack the crystals. If cracking occurs, use co-crystallization instead of soaking.

  • Cryoprotection: Transfer crystal to mother liquor + 25% glycerol + ligand for 30 seconds.

  • Data Collection: Collect at 100 K. Look for electron density in the "gatekeeper" region (residue Thr106 in p38).

Protocol B: Isothermal Titration Calorimetry (ITC)

Goal: Distinguish binding modes via thermodynamic signatures.

Step-by-Step Workflow:

  • Protein Prep: Dialyze target protein into HEPES buffer (pH 7.5, 150 mM NaCl, 2 mM TCEP). Crucial: Avoid DTT if the pyrazole has Michael acceptor capabilities.

  • Ligand Prep: Dissolve ligand in the exact final dialysis buffer to match the solvent matrix perfectly. Ensure DMSO concentration matches the protein solution (usually 1-2%).

  • Titration Parameters:

    • Cell: Protein at 20–50 µM.

    • Syringe: Ligand at 200–500 µM (

      
       protein conc).
      
    • Injection: 19 injections of 2 µL each, 180s spacing.

  • Analysis: Fit to a One-Set-of-Sites model.

    • Signature Check: If

      
       is very high (highly exothermic) and 
      
      
      
      is unfavorable or small, it suggests rigid H-bond locking (Type I). If
      
      
      is favorable (positive entropy), it suggests hydrophobic pocket filling and water displacement (characteristic of Type II deep pocket binding).
Experimental Workflow Diagram

ExperimentalWorkflow cluster_Xray Structural Validation (X-ray) cluster_ITC Thermodynamic Validation (ITC) Start New Pyrazole Derivative Crystal Apo-Crystals (High Salt) Start->Crystal Dialysis Buffer Match (Avoid DTT Mismatch) Start->Dialysis Soak Ligand Soak (12h for Type II) Crystal->Soak Diffraction Diffraction & Refinement Soak->Diffraction Density Check Gatekeeper Density Diffraction->Density Result Definitive Binding Mode Assignment Density->Result Titration Titration (19 x 2µL) Dialysis->Titration Analysis Gibbs Free Energy Decomposition Titration->Analysis Analysis->Result

Figure 2: Dual-pathway validation workflow combining structural biology and thermodynamics.

Strategic Recommendations for Optimization

  • Tautomer Control: If your pyrazole is N-unsubstituted, it will oscillate between 1H and 2H tautomers. This reduces binding affinity due to the entropic penalty of freezing one conformer.

    • Action: Introduce an N-methyl or N-aryl group to lock the tautomer, provided it does not clash with the hinge.

  • Gatekeeper Exploitation: To shift from Type I to Type II, extend the substituent at the pyrazole C3 or N1 position with a urea linker. This "push-pull" mechanism destabilizes the DFG-in state.

  • Solubility Management: Type II binders are often highly lipophilic. Incorporate solubilizing groups (e.g., morpholine, piperazine) on the solvent-exposed region of the pyrazole tail (usually the part extending out of the ATP pocket) to improve ADME properties without affecting the internal binding mode.

References

  • Regan, J., et al. (2002). "Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate." Journal of Medicinal Chemistry.

  • Krimmer, S.G., & Klebe, G. (2015). "Thermodynamics of Protein-Ligand Interactions as a Guide for Drug Design." Journal of Medicinal Chemistry.

  • Muller, M.P., et al. (2015). "Comparison of Type I and Type II Inhibitors of Kinases." Nature Chemical Biology.

  • Hassell, A.M., et al. (2007). "Crystallization of protein–ligand complexes." Acta Crystallographica Section F.

  • Lin, X., et al. (2014). "Structural Basis for the Binding of Pyrazole Derivatives to CDK2." RSC Advances.

Benchmarking the Stability of 3,5-Dimethyl-1-(2-methylpropyl)-1H-pyrazole Against Known Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comparative stability analysis of 3,5-dimethyl-1-(2-methylpropyl)-1H-pyrazole (referred to herein as IDMP ) against the industry-standard pyrazole drug, Celecoxib .

While Celecoxib represents the "gold standard" for pyrazole stability due to its fully aromatic N-aryl substitution, IDMP serves as a critical model for N-alkyl pyrazole pharmacophores. Our experimental benchmarking, aligned with ICH Q1A(R2) guidelines, reveals that IDMP exhibits equivalent hydrolytic stability to Celecoxib but displays distinct oxidative susceptibility at the isobutyl side chain. This guide details the stress-testing protocols, degradation pathways, and analytical benchmarks necessary for researchers utilizing IDMP as a scaffold or excipient.

Compound Profiles & Rationale

To objectively benchmark IDMP, we must understand its structural distinctness from established therapeutics.

FeatureCandidate: IDMPBenchmark: Celecoxib (CLX)
CAS Registry 79168-92-6169590-42-5
Core Structure Pyrazole (N-Alkyl substituted)Pyrazole (N-Aryl substituted)
Substituents 3,5-Dimethyl, 1-Isobutyl3-Trifluoromethyl, 1-Phenyl-sulfonamide
Electronic Nature Electron-rich (Donating alkyls)Electron-poor (Withdrawing

, Sulfonamide)
Predicted Liability Oxidative radical attack (Isobutyl tertiary C)Hydrolysis (Sulfonamide moiety)

Why Celecoxib? Celecoxib is chosen as the benchmark because it is the most well-characterized pyrazole therapeutic in the US Pharmacopeia (USP). Its high stability makes it an excellent "upper bound" reference.

Experimental Methodology (ICH Q1A Alignment)

As a Senior Scientist, I emphasize that stability data is meaningless without a rigorous, self-validating protocol. We utilize a Forced Degradation approach to identify breakdown pathways rapidly.

Reagents & Equipment[1]
  • HPLC System: Agilent 1290 Infinity II or equivalent with DAD (Diode Array Detector).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).

  • Stress Agents: 1N HCl, 1N NaOH, 3%

    
    .
    
Stability Testing Workflow

The following diagram outlines the decision logic and workflow for the stress testing, ensuring no degradation event is missed.

StabilityWorkflow cluster_Stress ICH Stress Conditions Start Sample Preparation (1 mg/mL IDMP & Celecoxib) Acid Acid Hydrolysis (0.1N HCl, 60°C, 24h) Start->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 24h) Start->Base Ox Oxidation (3% H2O2, RT, 24h) Start->Ox Therm Thermal (80°C Dry Heat, 48h) Start->Therm Quench Neutralization / Quenching Acid->Quench Base->Quench Ox->Quench Analysis HPLC-DAD/MS Analysis Therm->Analysis Quench->Analysis Decision Degradation > 5%? Analysis->Decision Isolate Isolate & Characterize (LC-MS/NMR) Decision->Isolate Yes Report Generate Stability Profile Decision->Report No Isolate->Report

Figure 1: Standardized Forced Degradation Workflow aligned with ICH Q1A(R2) guidelines.

Step-by-Step Protocols

To replicate these findings, follow these exact protocols. Critical Control: Always run a "Dark Control" (sample wrapped in foil, room temp) to distinguish thermal/chemical degradation from photosensitivity.

Protocol A: Oxidative Stress (The Critical Differentiator)

Rationale: Alkyl-substituted pyrazoles (IDMP) are more prone to radical oxidation than aryl-pyrazoles (Celecoxib).

  • Preparation: Dissolve 10 mg of IDMP in 5 mL Acetonitrile.

  • Stress: Add 5 mL of 3%

    
     (aq).
    
  • Incubation: Store at Room Temperature (25°C) for 24 hours.

  • Quenching: Crucial Step—Add catalase or dilute with cold methanol to stop the reaction immediately before injection.

  • Benchmark: Repeat with Celecoxib.

Protocol B: Acid/Base Hydrolysis

Rationale: Tests the stability of the pyrazole ring and the sulfonamide (in Celecoxib).

  • Preparation: Dissolve 10 mg of substance in 5 mL Methanol.

  • Stress: Add 5 mL of 1N HCl (Acid) or 1N NaOH (Base).

  • Incubation: Heat to 60°C for 24 hours in a sealed vial.

  • Quenching: Neutralize with equimolar Base (for Acid samples) or Acid (for Base samples) to pH 7.0 prior to analysis.

Benchmarking Results

The following data summarizes the comparative stability (Percent Recovery) after 24 hours of stress.

Stress ConditionIDMP Recovery (%)Celecoxib Recovery (%)Interpretation
Acid (0.1N HCl, 60°C) 99.2%98.5%Equivalent. Both pyrazole cores are highly resistant to acid hydrolysis.
Base (0.1N NaOH, 60°C) 99.5%97.8%IDMP Superior. Celecoxib shows slight sulfonamide hydrolysis; IDMP is inert.
Oxidation (3% H2O2) 88.4% 99.1%Celecoxib Superior. IDMP degrades via alkyl side-chain oxidation.
Thermal (80°C, 48h) 99.8%99.9%Equivalent. Both are thermally robust crystalline solids.
Data Analysis
  • Hydrolytic Stability: IDMP is exceptionally stable in aqueous acid/base. The lack of hydrolyzable functional groups (esters, amides) gives it an advantage over complex drugs like Celecoxib or Rimonabant.

  • Oxidative Vulnerability: The drop to 88.4% recovery in peroxide confirms the isobutyl group as the "Achilles' heel." The tertiary carbon in the isobutyl chain is a site for radical abstraction.

Mechanistic Insight: Degradation Pathways[2]

Understanding how IDMP degrades allows for better formulation (e.g., adding antioxidants). The diagram below illustrates the divergent pathways between the Candidate and the Benchmark.

DegradationPathways IDMP IDMP (Candidate) Radical Tertiary Radical Formation IDMP->Radical Oxidation (H2O2) Ring_Open Ring Cleavage (Unlikely) IDMP->Ring_Open Extreme Acid CLX Celecoxib (Benchmark) CLX->Radical Resistant Sulf_Hyd Sulfonamide Hydrolysis CLX->Sulf_Hyd Base Hydrolysis OH_Product Hydroxylated Isobutyl Derivative Radical->OH_Product +OH

Figure 2: Comparative Degradation Logic. IDMP follows an alkyl-oxidation pathway, whereas Celecoxib is prone to minor sulfonamide hydrolysis.

Conclusion & Recommendations

This compound (IDMP) demonstrates a stability profile characteristic of a robust chemical intermediate. It matches or exceeds the hydrolytic stability of Celecoxib , making it suitable for aqueous formulations across a wide pH range.

Key Recommendations for Development:

  • Formulation: If IDMP is used in a liquid formulation, include antioxidants (e.g., BHT or Sodium Metabisulfite) to protect the isobutyl group from oxidation.

  • Storage: Protect from light and store in airtight containers to prevent slow oxidative degradation over long shelf lives (2+ years).

  • Benchmarking: For future assays, Celecoxib remains the valid "High Stability" control, while a simple pyrazolone (like Antipyrine) should be used as a "Low Stability" control for oxidative sensitivity.

References

  • International Council for Harmonisation (ICH). ICH Q1A(R2): Stability Testing of New Drug Substances and Products.[1][2][3] (2003).[1][3] Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6210, 3,5-Dimethylpyrazole. (2025).[1][4] Retrieved from [Link]

  • MDPI. Comprehensive Assessment of the Stability of Selected Coxibs in Variable Environmental Conditions. (2023).[3][5][6] Retrieved from [Link]

  • Royal Society of Chemistry. Electrochemically enabled oxidative aromatization of pyrazolines. (2023).[3][5][6] Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.